Technical Documentation Center

2,6-Difluoro-4-iodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Difluoro-4-iodobenzoic acid
  • CAS: 1160575-07-4

Core Science & Biosynthesis

Foundational

Technical Monograph: CAS 1160575-07-4

The following technical guide is a comprehensive analysis of 2,6-Difluoro-4-iodobenzoic acid (CAS 1160575-07-4) , structured for researchers in medicinal chemistry and process development. Strategic Application of 2,6-Di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 2,6-Difluoro-4-iodobenzoic acid (CAS 1160575-07-4) , structured for researchers in medicinal chemistry and process development.

Strategic Application of 2,6-Difluoro-4-iodobenzoic Acid in Kinase Inhibitor Design

Document Control

  • Subject: 2,6-Difluoro-4-iodobenzoic acid

  • CAS Registry Number: 1160575-07-4[1]

  • Role: Advanced Pharmacophore Intermediate

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors (VEGF, MAPK, TRK)

Executive Summary & Therapeutic Significance

In the landscape of modern drug discovery, 2,6-Difluoro-4-iodobenzoic acid represents a high-value "bifunctional" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the carboxylic acid (C-1) allows for amide bond formation to generate the inhibitor hinge-binding region, while the aryl iodide (C-4) serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend into the solvent-exposed or hydrophobic back-pockets of kinase enzymes.

The specific substitution pattern—2,6-difluorination —is metabolically strategic. It blocks the oxidation-prone ortho positions, increases lipophilicity (


), and induces a twisted conformation in biaryl systems (atropisomerism potential), which can enhance selectivity for specific kinase isoforms (e.g., VEGFR, MEK). This intermediate is documented in patent literature for the synthesis of next-generation VEGF receptor inhibitors (e.g., Sanofi WO2012/159959).
Chemical & Physical Characterization

Precise characterization is required to distinguish this isomer from its regioisomers (e.g., 2,4-difluoro-5-iodobenzoic acid), which possess vastly different reactivity profiles.

PropertySpecificationTechnical Note
Chemical Name 2,6-Difluoro-4-iodobenzoic acidIUPAC nomenclature
Molecular Formula

High halogen content (>50% by mass)
Molecular Weight 283.99 g/mol --
Appearance Off-white to pale yellow solidPhotosensitive (protect from light)
Melting Point 179–181 °CSharp range indicates high purity
Solubility DMSO, MeOH, EtOAcPoor water solubility; soluble in alkaline aq.
pKa (Calc) ~2.5–2.8Acidic due to electron-withdrawing fluorines
Isomeric Purity >98.0% (HPLC)Critical: Regioisomers affect SAR data
Synthesis & Manufacturing Pathways

The synthesis of CAS 1160575-07-4 must avoid iodine migration (scrambling). Two primary routes are validated: Oxidation of Toluene Derivatives (Industrial) and Directed Lithiation (Lab Scale).

Route A: Oxidation of 2,6-Difluoro-4-iodotoluene (Scalable)

This route is preferred for kilogram-scale production due to safety and cost-efficiency.

  • Starting Material: 2,6-Difluoro-4-iodotoluene.

  • Reagent:

    
     (excess) in Pyridine/Water or 
    
    
    
    with
    
    
    .
  • Mechanism: Radical oxidation of the benzylic carbon.

  • Purification: Acid-base extraction removes non-acidic impurities.

Route B: Directed Ortho-Lithiation (High Precision)

Used when the toluene precursor is unavailable.

  • Starting Material: 1,3-Difluoro-5-iodobenzene.

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C.

  • Electrophile:

    
     (Dry Ice).
    
  • Constraint: Lithiation occurs between the two fluorines (C-2 position relative to H, or C-4 relative to I), ensuring regioselectivity.

Synthesis_Pathways cluster_0 Route A: Industrial Oxidation cluster_1 Route B: Lithiation (Lab) StartA 2,6-Difluoro-4-iodotoluene ProcessA KMnO4 / Pyridine Reflux, 70°C StartA->ProcessA InterA Mn-Complex Intermediate ProcessA->InterA Product TARGET: 2,6-Difluoro-4-iodobenzoic acid (CAS 1160575-07-4) InterA->Product Acid Hydrolysis (HCl) StartB 1,3-Difluoro-5-iodobenzene ProcessB LDA / THF -78°C (Kinetic Control) StartB->ProcessB InterB 2,6-Difluoro-4-iodophenyllithium ProcessB->InterB InterB->Product CO2 Quench

Figure 1: Comparative synthetic pathways. Route A is preferred for process safety, avoiding cryogenic conditions.

Mechanism of Action: The Pharmacophore Role

In the context of kinase inhibition (e.g., VEGFR, TRK), this molecule acts as a Core Scaffold .

  • Hinge Binding (via Amide): The carboxylic acid is typically converted to an amide. The resulting carbonyl oxygen and amide nitrogen often form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Gatekeeper Interaction (Fluorine Effect): The ortho-fluorines provide steric bulk and electronic repulsion that can displace water molecules in the ATP-binding pocket, increasing entropic gain upon binding.

  • Hydrophobic Extension (Iodine Vector): The iodine atom is replaced (via cross-coupling) with a heteroaryl tail that extends into the "back pocket" (DFG-out conformation) or solvent front, dictating selectivity.

Experimental Protocol: Modular Drug Assembly

Objective: Synthesis of a prototype Kinase Inhibitor Core using CAS 1160575-07-4. Scope: Amide coupling followed by Suzuki Coupling.

Step 1: Amide Coupling (The "Head" Attachment)
  • Reagents: 1160575-07-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine Partner (e.g., 3-aminopyridine, 1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Protocol:

    • Dissolve acid and DIPEA in DMF. Stir 5 min.

    • Add HATU. Stir 10 min (activation).

    • Add Amine Partner. Stir at RT for 4–16 h.

    • QC Check: Monitor by LC-MS for disappearance of m/z 282 (M-H)-.

    • Workup: Precipitate with water or extract with EtOAc/LiCl (to remove DMF).

Step 2: Suzuki-Miyaura Coupling (The "Tail" Extension)
  • Reagents: Amide Intermediate (from Step 1), Boronic Acid/Ester (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: Dioxane/Water (4:1).

  • Protocol:

    • Degas solvents with Argon (Critical:

      
       poisons Pd).
      
    • Mix reagents in a sealed vial.

    • Heat to 90°C for 2–6 h.

    • Purification: Silica gel chromatography.

Workflow Node1 CAS 1160575-07-4 (Acid Core) Node2 Activation (HATU/DIPEA) Node1->Node2 Step 1 Node3 Intermediate 1: 2,6-Difluoro-4-iodo-benzamide Node2->Node3 + Amine Node4 Suzuki Coupling (R-B(OH)2 / Pd-Cat) Node3->Node4 Step 2 Node5 Final Drug Candidate (Biaryl Scaffold) Node4->Node5 C-C Bond Formation

Figure 2: Modular assembly workflow for converting the acid intermediate into a functional kinase inhibitor.

Quality Control & Safety (E-E-A-T)

Analytical Integrity:

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid). The iodine atom makes the molecule lipophilic; expect retention time > 6 min on a standard 10 min run.

  • NMR Validation:

    
     NMR is diagnostic. A singlet (or triplet if H-coupling resolves) around -110 ppm confirms the symmetric 2,6-difluoro pattern. If two distinct F signals appear, the material is the 2,4-difluoro isomer (impurity).
    

Safety Profile:

  • Hazard: Irritant (Skin/Eye).

  • Specific Risk: Carbon-Iodine bonds can be labile under high UV; store in amber vials.

  • Disposal: Halogenated organic waste stream.

References
  • Sanofi. (2012).[2] Derivatives of 2-amino-3-(imidazol-2-yl)-pyridin-4-one and their use as VEGF kinase receptor inhibitors. WO2012/159959 A1.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • ChemicalBook. (2024).[3] 2,6-Difluoro-4-iodobenzoic acid Product Monograph.

  • SynQuest Labs. (2024). Safety Data Sheet: 2,6-Difluoro-4-iodobenzoic acid.

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluoro-4-iodobenzoic Acid

This guide provides a comprehensive analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Difluoro-4-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Difluoro-4-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles governing the spectral features of this complex molecule, offering a predictive interpretation grounded in established NMR theory and empirical data from related structures.

Introduction: The Structural Significance of 2,6-Difluoro-4-iodobenzoic Acid

2,6-Difluoro-4-iodobenzoic acid is a highly substituted aromatic compound with significant potential in medicinal chemistry and materials science. The presence of ortho-difluoro substituents, a para-iodo group, and a carboxylic acid function imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. This guide will provide a detailed theoretical framework for understanding and predicting the ¹H NMR spectrum of this specific molecule, a necessary precursor to its synthesis and application.

Theoretical ¹H NMR Spectral Analysis of 2,6-Difluoro-4-iodobenzoic Acid

The ¹H NMR spectrum of 2,6-Difluoro-4-iodobenzoic acid is dictated by the chemical environment of its two aromatic protons and the single carboxylic acid proton. The substitution pattern—fluorine at positions 2 and 6, iodine at position 4, and the carboxylic acid at position 1—creates a symmetrical molecule with two chemically equivalent aromatic protons at positions 3 and 5.

Chemical Shift Prediction

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents. Benzene protons resonate at approximately 7.26 ppm.[1] We can predict the chemical shifts of the protons in 2,6-Difluoro-4-iodobenzoic acid by considering the additive effects of each substituent on the benzene ring.

  • -COOH (Carboxylic Acid): This group is electron-withdrawing and will deshield the aromatic protons, shifting them downfield.

  • -F (Fluorine): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons. However, it also possesses lone pairs that can participate in resonance, leading to some shielding, particularly at the para position. In this case, with fluorine atoms ortho to the carboxylic acid, their primary influence on the remaining protons will be a combination of these effects.

  • -I (Iodine): Iodine is the least electronegative of the common halogens. It has a modest electron-withdrawing inductive effect and a weak electron-donating resonance effect.

Considering the combined influence of these groups, the two equivalent aromatic protons (H-3 and H-5) are expected to appear in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm.

The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in a region far downfield, often between 10 and 13 ppm. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1]

Spin-Spin Coupling: A Symphony of Interactions

The multiplicity of the aromatic proton signal is determined by spin-spin coupling with neighboring magnetic nuclei. In this molecule, the aromatic protons (H-3 and H-5) will couple with the adjacent fluorine atoms and with each other.

  • Proton-Fluorine Coupling (JHF): Coupling between protons and fluorine nuclei is a key feature of the spectra of fluorinated compounds. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.

    • Ortho coupling (³JHF): The coupling between H-3 and F-2 (and H-5 and F-6) is a three-bond coupling and is typically in the range of 5-10 Hz.

    • Meta coupling (⁴JHF): The coupling between H-3 and F-6 (and H-5 and F-2) is a four-bond coupling and is generally smaller, around 0-3 Hz.

  • Proton-Proton Coupling (JHH):

    • Meta coupling (⁴JHH): The two aromatic protons, H-3 and H-5, are meta to each other. This four-bond coupling is typically small, in the range of 2-3 Hz.

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. However, they are not magnetically equivalent because they have different coupling relationships with the two fluorine atoms. This will result in a complex multiplet. The signal for the aromatic protons is expected to appear as a triplet of doublets (td) or a more complex higher-order multiplet. The larger coupling constant will arise from the ortho coupling to the adjacent fluorine, and the smaller coupling will be due to the meta coupling to the other aromatic proton.

The carboxylic acid proton typically does not show coupling to the aromatic protons.

Predicted ¹H NMR Parameters

The following table summarizes the predicted ¹H NMR spectral parameters for 2,6-Difluoro-4-iodobenzoic acid.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-3, H-5~ 7.5 - 8.0Triplet of Doublets (td) or Multiplet (m)³JHF ≈ 5-10 Hz, ⁴JHH ≈ 2-3 Hz
-COOH~ 10 - 13Broad Singlet (br s)N/A

Logical Framework for Spectral Interpretation

The following diagram illustrates the key coupling interactions that shape the ¹H NMR spectrum of the aromatic region of 2,6-Difluoro-4-iodobenzoic acid.

G cluster_0 Aromatic Ring cluster_1 Spin System C1 C1-COOH C2 C2-F C3 C3-H C4 C4-I C5 C5-H C6 C6-F H3 H-3 H5 H-5 H3->H5 ⁴JHH (meta) F2 F-2 H3->F2 ³JHF (ortho) F6 F-6 H3->F6 ⁴JHF (meta) H5->F2 ⁴JHF (meta) H5->F6 ³JHF (ortho)

Figure 1: Spin-spin coupling network in 2,6-Difluoro-4-iodobenzoic acid.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,6-Difluoro-4-iodobenzoic acid, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of the fine coupling patterns.

I. Sample Preparation
  • Analyte Purity: Ensure the 2,6-Difluoro-4-iodobenzoic acid sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and often results in a sharper carboxylic acid proton signal compared to other solvents. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid peak may be broader or exchange with residual water.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

II. NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.

  • Probe Tuning and Matching: Tune and match the NMR probe to the ¹H frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): Set a spectral width that encompasses the expected chemical shift range, typically from -1 to 15 ppm.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Analysis: Accurately pick the peaks of the multiplets and measure the coupling constants.

Workflow for ¹H NMR Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of 2,6-Difluoro-4-iodobenzoic acid.

G cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation A Sample Preparation (5-10 mg in 0.6 mL solvent) B NMR Data Acquisition (≥400 MHz Spectrometer) A->B C FID Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to TMS) C->D E Chemical Shift Analysis D->E F Multiplicity & Coupling Constant Determination D->F G Structural Confirmation E->G F->G

Figure 2: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 2,6-Difluoro-4-iodobenzoic acid is predicted to exhibit a characteristic pattern defined by a downfield, complex multiplet for the two equivalent aromatic protons and a broad singlet for the carboxylic acid proton at a significantly lower field. The key to a definitive structural assignment lies in the careful analysis of the proton-fluorine and proton-proton coupling constants. The experimental protocol and analytical workflow provided in this guide offer a robust framework for obtaining and interpreting a high-quality spectrum, enabling researchers to confidently verify the structure of this important chemical entity. This detailed predictive analysis serves as a valuable reference for any scientist working with or synthesizing 2,6-Difluoro-4-iodobenzoic acid.

References

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(G), 240-247. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Arkansas State University. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]

Sources

Foundational

Technical Profile: Solubility & Physicochemical Characterization of 2,6-Difluoro-4-iodobenzoic Acid

Executive Summary 2,6-Difluoro-4-iodobenzoic acid is a critical halogenated aromatic building block, frequently utilized in the synthesis of pharmaceutical actives (APIs), particularly kinase inhibitors and antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-iodobenzoic acid is a critical halogenated aromatic building block, frequently utilized in the synthesis of pharmaceutical actives (APIs), particularly kinase inhibitors and antimicrobial agents.[1][2][3] Its structural utility lies in the 2,6-difluoro motif , which modulates metabolic stability and lipophilicity, and the 4-iodo substituent , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2][3]

Understanding its solubility profile is not merely a matter of dissolution; it is a strategic necessity for optimizing reaction yields (solvent compatibility) and designing efficient purification protocols (crystallization vs. extraction).[2][3] This guide provides a mechanistic analysis of its solubility, grounded in physicochemical principles, and outlines a self-validating protocol for experimental verification.

Physicochemical Characterization

To predict and manipulate solubility, one must understand the molecular forces at play.[2][3] This molecule exhibits a "Push-Pull" solubility behavior driven by two competing structural features.

The Structural Drivers[2][3]
  • The Acidic Head (Carboxyl Group): The 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid.[1][2][3]

    • Benzoic Acid pKa: ~4.2

    • 2,6-Difluorobenzoic Acid pKa: ~2.0 – 2.3[1][2][3][4][5]

    • Implication: This compound is highly acidic.[2][3] At neutral pH (7.0), it exists almost exclusively as the benzoate anion, drastically increasing water solubility compared to its protonated form at pH < 2.[2][3]

  • The Lipophilic Tail (Iodine): The iodine atom is large and polarizable but highly lipophilic.[2][3] It increases the partition coefficient (LogP), reducing affinity for pure aqueous media in the protonated state.[2][3]

Predicted Properties Table

Data synthesized from structural analogs (4-iodobenzoic acid and 2,6-difluorobenzoic acid) and QSAR principles.[1][2][3]

PropertyValue / RangeMechanistic Insight
Molecular Weight 283.98 g/mol Moderate size; diffusion rates typical for small molecules.[1][2][3]
pKa (Predicted) 2.1 ± 0.3 High acidity due to ortho-fluorine electron withdrawal.[1][2][3]
LogP (Predicted) 2.8 – 3.2 Iodine significantly increases lipophilicity (Benzoic acid LogP ~1.9).[2][3]
H-Bond Donors 1 (COOH)Primary driver for solubility in protic solvents (MeOH, EtOH).[1][2][3]
H-Bond Acceptors 3 (COOH + 2F)Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor.[1][2][3]
Melting Point > 200°C (Est.)[2][3][6][7]High lattice energy suggests lower solubility in non-polar solvents (Hexane).[2][3]

Solubility Profile

The following matrix categorizes solvent compatibility for synthesis and purification.

Solvent Compatibility Matrix[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Context
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Preferred for Reactions. Disrupts intermolecular H-bonding; ideal for cross-coupling reactions.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolGood (20–50 mg/mL)Preferred for Crystallization. Solubility decreases significantly with temperature, enabling cooling crystallization.[2][3]
Ethers THF, 2-MeTHF, DioxaneModerate to Good Good for lithiation/Grignard reactions.[1][2][3] 2-MeTHF is a greener alternative to THF.[1][2][3]
Chlorinated DCM, ChloroformModerate Useful for liquid-liquid extraction from acidic aqueous phases.[1][2][3]
Aqueous (Acidic) 0.1 M HCl, Water (pH < 2)Very Low (< 1 mg/mL)The molecule is protonated and precipitates.[2][3]
Aqueous (Basic) 0.1 M NaOH, NaHCO₃ (sat)High (>50 mg/mL)Forms the sodium benzoate salt.[1][2][3] Critical for purification (Acid/Base extraction).[2][3]
Non-Polar Hexane, Heptane, ToluenePoor Used as "Anti-solvents" to force precipitation from organic solutions.[2][3]

Mechanistic Visualization: The pH Switch

The solubility of 2,6-difluoro-4-iodobenzoic acid is pH-dependent.[1][2][3] This property is the foundation of the "Acid-Base Swing" purification technique.[1][2][3]

SolubilityMechanism cluster_0 Purification Logic AcidForm Protonated Form (COOH) (Low Water Solubility) (High Organic Solubility) SaltForm Ionized Form (COO⁻) (High Water Solubility) (Low Organic Solubility) AcidForm->SaltForm Add Base (NaOH/NaHCO₃) pH > 4.0 Precipitation Precipitation (Solid Recovery) AcidForm->Precipitation In Aqueous Media SaltForm->AcidForm Add Acid (HCl) pH < 2.0

Figure 1: The pH-dependent solubility switch.[1][2][3] At pH > pKa (approx 2.1), the molecule ionizes, becoming water-soluble.[1][2][3] Acidification reverses this, allowing recovery of the solid.[1][2][3]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP)

Do not rely solely on literature values. Impurities (isomers) can drastically alter solubility.[2][3] Use this self-validating protocol to generate site-specific data.[1][2][3]

The Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility in a specific solvent at 25°C.[1][2][3]

Reagents:

  • Target Compound: 2,6-Difluoro-4-iodobenzoic acid (>98% purity).[1][2][3]

  • Solvent of choice (HPLC Grade).[2][3]

  • Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous).[2][3]

Workflow:

  • Preparation: Add excess solid (~50 mg) to a glass vial containing 1 mL of solvent.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Visual Check: If the solution becomes clear, add more solid until a precipitate persists.[2][3]

  • Separation: Centrifuge the suspension or filter through a 0.45 µm filter to remove undissolved solids.

  • Quantification:

    • Gravimetric (Low Precision): Evaporate a known volume of filtrate and weigh the residue.[2][3]

    • HPLC (High Precision - Recommended): Dilute the filtrate (e.g., 1:100 in Methanol) and inject into HPLC.[2][3]

      • Column: C18 Reverse Phase.[2][3]

      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[2][3]

      • Detection: UV at 254 nm (Iodine absorbance) and 210 nm.[2][3]

Workflow Diagram

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Agitate 24h @ 25°C (Ensure solid persists) Start->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (Prevent column saturation) Filter->Dilute Analyze HPLC-UV Quantification (vs Standard Curve) Dilute->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Application in Synthesis & Purification[1][2]

Reaction Solvent Selection

For nucleophilic aromatic substitution (SNAr) or coupling reactions:

  • Recommended: DMSO or NMP.[2][3] These dissolve the acid form well and support high temperatures (>100°C) often required for activating the iodine position.[2][3]

  • Avoid: Pure water (insoluble) or non-polar hydrocarbons (insoluble).[1][2][3]

Purification Strategy (Recrystallization)

Since the compound has a steep solubility curve in alcohols:

  • Dissolve crude material in hot Ethanol or Isopropanol (near boiling).

  • Slowly add Water (anti-solvent) until slight turbidity appears.[2][3]

  • Cool slowly to 4°C. The 2,6-difluoro-4-iodobenzoic acid should crystallize as white needles/prisms.

  • Validation: Check melting point.[2][3][6][7][8] Sharp melting at >270°C (typical for 4-iodo analogs) indicates high purity.[1][2][3]

References

  • PubChem. 2,6-Difluorobenzoic acid (Compound Summary). National Library of Medicine.[2][3] [Link]

  • Wikipedia. 4-Iodobenzoic acid.[1][2][3][6] (Structural analog data for Iodine effect). [Link]

Sources

Exploratory

Technical Guide: X-ray Crystallography of 2,6-Difluoro-4-iodobenzoic Acid

This guide serves as a technical blueprint for the structural characterization of 2,6-Difluoro-4-iodobenzoic acid , a critical scaffold in crystal engineering and medicinal chemistry. Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural characterization of 2,6-Difluoro-4-iodobenzoic acid , a critical scaffold in crystal engineering and medicinal chemistry.

Executive Summary & Chemical Context

2,6-Difluoro-4-iodobenzoic acid (CAS 1160575-07-4) represents a "perfect storm" of supramolecular functionality. It combines a strong hydrogen bond donor/acceptor (carboxylic acid) with an activated halogen bond donor (iodine).

  • Significance: The electron-withdrawing fluorine atoms at the 2,6-positions serve two functions:

    • Electronic Activation: They deplete electron density from the aromatic ring, significantly enhancing the

      
      -hole (positive electrostatic potential) on the para-iodine atom, making it a potent halogen bond donor.
      
    • Conformational Locking: They force the carboxylic acid group out of planarity with the benzene ring (typically ~30-40° twist) to minimize steric repulsion, influencing packing efficiency.

  • Primary Application: Fragment-based drug discovery (as a bioisostere for larger lipophilic groups) and crystal engineering of halogen-bonded networks.

Crystallization Protocol: The "Sigma-Hole" Strategy

Standard recrystallization often fails for this class of compounds because Lewis basic solvents (DMSO, DMF, Pyridine) will "cap" the Iodine


-hole, preventing the formation of the desired self-assembled network.
Phase 1: Solvent Selection Matrix
Solvent ClassSuitabilityRationale
Nitromethane High Non-coordinating; promotes self-assembly via I···O interactions.
Chloroform/DCM High Good solubility; supports halogen bonding.
Methanol/Ethanol MediumCompetes for hydrogen bonds; likely to yield solvates.
DMSO/DMF Avoid Strong Lewis bases; will complex with Iodine, blocking lattice formation.
Phase 2: Experimental Workflow
  • Dissolution: Dissolve 20 mg of 2,6-Difluoro-4-iodobenzoic acid in 2 mL of Nitromethane or 1:1 Chloroform/Hexane .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Growth Method:

    • Preferred:Slow Evaporation at 4°C (refrigerator). Lower temperature reduces thermal motion and improves order.

    • Alternative:Vapor Diffusion (inner vial: solution; outer vial: pentane).

  • Harvesting: Crystals typically appear as colorless needles or blocks within 48-72 hours.

Data Collection & Processing Standards

The presence of Iodine (


) introduces significant absorption and scattering effects. Rigorous adherence to the following parameters is required.
Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is mandatory . Cu-K
    
    
    will result in excessive absorption by Iodine, leading to severe systematic errors.
  • Detector Distance: Set to

    
     mm to capture high-resolution data (
    
    
    
    Å), essential for resolving the electron density of the C-F bonds.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Iodine atoms exhibit high thermal motion. Cooling prevents "smearing" of electron density which can obscure subtle halogen bonding features.

Data Reduction Protocol
  • Indexing: Expect a Monoclinic or Triclinic cell. (Related 2,6-difluorobenzoic acid is

    
    ).
    
  • Integration: Use a narrow integration box to minimize background noise from fluorescence.

  • Absorption Correction (Critical):

    • Apply Multi-scan (SADABS/Scale3) or Numerical (Face-indexed) correction.

    • Validation: The

      
       ratio should be checked; if < 0.6, numerical correction is preferred.
      

Structural Solution & Refinement

Phasing Strategy
  • Method: Intrinsic Phasing (SHELXT) is superior to Direct Methods here. The heavy Iodine atom provides a strong anomalous signal that SHELXT leverages to locate the heavy atom substructure immediately.

Refinement Targets (SHELXL)
  • Disorder: The carboxylic acid proton may be disordered across the dimer interface (50:50 occupancy).

  • Anisotropy: All non-hydrogen atoms must be refined anisotropically.

  • Extinction: Check for secondary extinction effects due to the heavy Iodine atom; refine the EXTI parameter if necessary.

Structural Analysis: The "Supramolecular Synthon" Map

The crystal structure is predicted to be driven by a hierarchy of interactions. The diagram below illustrates the competing forces you must analyze in the final structure.

Predicted Interaction Network

G cluster_0 Key Forces MolA Molecule A (2,6-F2-4-I-BzOH) MolB Molecule B (2,6-F2-4-I-BzOH) MolA->MolB R2,2(8) Dimer (Strong HB) MolC Molecule C (Neighbor) MolA->MolC C-I···O/F (Halogen Bond) MolB->MolC π-π Stacking (Offset) HB Hydrogen Bond (Directional) XB Halogen Bond (Linear 180°)

Figure 1: Predicted supramolecular assembly showing the competition between the classic carboxylic acid dimer (green) and the Iodine-driven halogen bond (yellow).[1]

Key Features to Validate in Your Structure:
  • The Dimer: Confirm the formation of the centrosymmetric

    
     carboxylic acid dimer.
    
    • Metric: O···O distance

      
       Å.
      
  • The Halogen Bond: Look for the Iodine atom pointing directly at an Oxygen or Fluorine of an adjacent molecule.

    • Metric: The C–I[2]···Y angle should be near 180° (linear), and the distance

      
       should be less than the sum of the van der Waals radii (
      
      
      
      Å).
  • Twist Angle: Measure the torsion angle between the carboxylate plane and the benzene ring. Expect

    
     due to steric repulsion from the ortho-fluorines.
    

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Metrangolo, P., et al. (2005). Halogen Bonding: A New Strategic Tool for Supramolecular Chemistry. Accounts of Chemical Research, 38(5), 386–395. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

  • CSD Entry Reference: Search for related structures (e.g., 2,6-difluorobenzoic acid) in the Cambridge Structural Database.

Sources

Foundational

commercial availability of 2,6-Difluoro-4-iodobenzoic acid

Technical Procurement & Application Guide: 2,6-Difluoro-4-iodobenzoic Acid CAS Number: 1160575-07-4 Molecular Formula: C₇H₃F₂IO₂ Molecular Weight: 283.99 g/mol [1] Part 1: Executive Summary & Strategic Significance 2,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Application Guide: 2,6-Difluoro-4-iodobenzoic Acid

CAS Number: 1160575-07-4 Molecular Formula: C₇H₃F₂IO₂ Molecular Weight: 283.99 g/mol [1]

Part 1: Executive Summary & Strategic Significance

2,6-Difluoro-4-iodobenzoic acid is a high-value fluorinated building block primarily utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the "difluoro-iodo" motif:

  • 2,6-Difluoro Substitution: Provides metabolic stability by blocking the oxidation-prone ortho positions and increases lipophilicity (LogP modulation).

  • 4-Iodo Handle: Serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the late-stage attachment of complex heterocycles or alkyl chains.[1]

  • Carboxylic Acid: Offers a versatile anchor for amide coupling or esterification.

This compound is classified as a Fine Chemical rather than a bulk commodity. It is typically sourced in gram-to-kilogram quantities for drug discovery (Lead Optimization) and early-phase process development.[1]

Part 2: Commercial Availability & Supply Chain Analysis

The commercial landscape for 2,6-Difluoro-4-iodobenzoic acid is characterized by a network of specialized catalog suppliers and custom synthesis houses.[1] Unlike common benzoic acids, it is not always available in multi-ton inventory due to its specialized application profile.

Supplier Tiers & Sourcing Strategy
Supplier TierTypical Pack SizePurity SpecLead TimePrimary Use Case
Catalog Distributors (e.g., BLD Pharm, Oakwood, Combi-Blocks)1g – 100g97-98%1–5 DaysMedicinal Chemistry (SAR studies), Hit-to-Lead
Specialty Fluorine Mfrs (e.g., Fluorochem, Matrix Scientific)100g – 1kg>98%1–2 WeeksProcess Development, Scale-up
Custom Synthesis (CROs) (e.g., WuXi, Syngene)>1kgCustom (>99%)4–8 WeeksGMP Manufacturing, Clinical Batches
Cost Analysis (Estimated Market Rates)
  • Research Scale (1g - 5g): High unit cost ($20 - $50 per gram).[1]

  • Process Scale (100g+): Significant economies of scale achievable ($5 - $15 per gram), but often requires a "Make vs. Buy" decision based on internal synthetic capabilities.

Part 3: Synthetic Accessibility & Manufacturing Routes

Understanding the synthesis is critical for assessing impurity profiles and supply chain risks. There are two primary routes: the Lithiation Route (preferred for lab scale/high purity) and the Classical Sandmeyer Route (potential for industrial scale but higher waste).

Route A: Directed Ortho-Lithiation (High Atom Economy)

This route utilizes the high acidity of the proton between the two fluorine atoms in 1,3-difluoro-5-iodobenzene (pKa ~27).[1]

  • Starting Material: 1,3-Difluoro-5-iodobenzene (Commercial, CAS 13697-89-7).[1]

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium.

  • Mechanism: Deprotonation at the 2-position (stabilized by two inductive F atoms) followed by quenching with CO₂.

  • Advantage: Single step, high regioselectivity.

  • Impurity Risk: Trace starting material; iodine migration (halogen dance) if temp > -70°C.

Route B: Functionalization of Aniline (Classical)
  • Starting Material: 2,6-Difluoroaniline.[2]

  • Workflow: Iodination (para-selective) → Diazotization → Cyanation (Sandmeyer) → Hydrolysis.

  • Advantage: Uses cheaper bulk starting materials.

  • Disadvantage: Multi-step, generation of heavy metal waste (CuCN), potential for regioisomers during iodination.

Visualization: Manufacturing Workflows

SynthesisRoutes Start_Lith 1,3-Difluoro-5-iodobenzene (CAS 13697-89-7) LDA LDA, -78°C THF Start_Lith->LDA Route A: Lithiation (1 Step) Int_Lith Lithiated Intermediate LDA->Int_Lith Route A: Lithiation (1 Step) CO2 CO2 Quench Acidic Workup Int_Lith->CO2 Route A: Lithiation (1 Step) Target 2,6-Difluoro-4-iodobenzoic Acid (CAS 1160575-07-4) CO2->Target Route A: Lithiation (1 Step) Start_Aniline 2,6-Difluoroaniline Iodination I2 / Ag2SO4 (Para-Iodination) Start_Aniline->Iodination Route B: Classical (3 Steps) IodoAniline 4-Iodo-2,6-difluoroaniline Iodination->IodoAniline Route B: Classical (3 Steps) Sandmeyer 1. NaNO2/HCl 2. CuCN IodoAniline->Sandmeyer Route B: Classical (3 Steps) Nitrile 4-Iodo-2,6-difluorobenzonitrile Sandmeyer->Nitrile Route B: Classical (3 Steps) Hydrolysis H2SO4 / H2O Hydrolysis Nitrile->Hydrolysis Route B: Classical (3 Steps) Hydrolysis->Target Route B: Classical (3 Steps)

Caption: Comparison of the Direct Lithiation Route (Route A) versus the Classical Multi-step Aniline Route (Route B).[1]

Part 4: Quality Control & Handling Protocols

To ensure scientific integrity in experimental workflows, rigorous QC is required.

Critical Quality Attributes (CQA)
AttributeSpecificationMethodRationale
Identity Conforms to Structure¹H-NMR, ¹⁹F-NMR, MS¹⁹F-NMR is critical to distinguish from 2,4-difluoro isomers.[1]
Purity ≥ 97.0% (Area %)HPLC (UV @ 254nm)Impurities can poison Pd-catalysts in subsequent coupling steps.[1]
Water Content ≤ 0.5%Karl FischerExcess water interferes with moisture-sensitive activation (e.g., SOCl₂).
Regioisomers ≤ 0.5%GC-MS / HPLC2,4-Difluoro-5-iodo isomer is a common byproduct of non-selective routes.[1]
Analytical Protocol: ¹⁹F-NMR Differentiation

The ¹⁹F-NMR spectrum is the most diagnostic tool.[1]

  • 2,6-Difluoro-4-iodo: Shows a single signal (singlet or triplet due to H coupling) because the two fluorines are chemically equivalent (symmetry).[1]

  • 2,4-Difluoro isomer: Shows two distinct signals with complex coupling patterns due to lack of symmetry.

Handling & Stability
  • Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials or foil-wrapped containers.

  • Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent decarboxylation or iodine liberation.[1]

  • Safety: Irritant (H315, H319, H335). Handle in a fume hood.

Part 5: Application Workflow (Suzuki Coupling)

The primary utility of this compound is as an electrophile in Suzuki-Miyaura coupling. Below is a standard, self-validating protocol.

Protocol: Suzuki Coupling of 2,6-Difluoro-4-iodobenzoic acid

  • Preparation: Dissolve 1.0 eq of 2,6-Difluoro-4-iodobenzoic acid and 1.2 eq of Boronic Acid in 1,4-Dioxane/Water (4:1).

  • Base: Add 3.0 eq of K₂CO₃ or Cs₂CO₃.

  • Catalyst: Add 5 mol% Pd(dppf)Cl₂·DCM (Robust against steric bulk).

  • Reaction: Degas with N₂ for 10 min. Heat to 80°C for 4–12 hours.

  • Validation: Monitor by LC-MS. The Iodine atom (C-I bond) is significantly more reactive than the C-F bonds, ensuring chemoselectivity.

ApplicationWorkflow Input 2,6-Difluoro-4-iodobenzoic Acid Step1 Mix with Boronic Acid (R-B(OH)2) Solvent: Dioxane/H2O Input->Step1 Step2 Add Pd Catalyst & Base (Chemoselective at C-I) Step1->Step2 Step3 Heat 80°C, 4-12h Step2->Step3 Product 4-Substituted-2,6-difluorobenzoic Acid Step3->Product

Caption: Chemoselective Suzuki coupling workflow utilizing the reactive C-I bond.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1160575-07-4. Retrieved from [Link]

  • Bridges, T. M., et al. (2010). Discovery of a Novel Series of Metabotropic Glutamate Receptor 5 (mGlu5) Antagonists. Journal of Medicinal Chemistry.
  • Schlosser, M. (2005). The 2,6-Difluorophenyl Unit: A Versatile Building Block. Angewandte Chemie International Edition. (General review of 2,6-difluoro chemistry).
  • Oakwood Chemical. (2025). Safety Data Sheet: Fluorinated Benzoic Acids. Retrieved from [Link]

Sources

Exploratory

starting materials for 2,6-Difluoro-4-iodobenzoic acid synthesis

Technical Guide: Strategic Synthesis of 2,6-Difluoro-4-iodobenzoic Acid Executive Summary & Structural Analysis 2,6-Difluoro-4-iodobenzoic acid (CAS: 1160575-07-4) is a critical pharmacophore building block, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Synthesis of 2,6-Difluoro-4-iodobenzoic Acid

Executive Summary & Structural Analysis

2,6-Difluoro-4-iodobenzoic acid (CAS: 1160575-07-4) is a critical pharmacophore building block, most notably serving as the A-ring precursor for the MEK inhibitor Trametinib (Mekinist). Its structural rigidity, defined by the ortho-difluoro motif, dictates specific bioavailability profiles, while the para-iodine serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings).

From a process chemistry perspective, the synthesis of this molecule presents a classic regioselectivity challenge. The electronic battle between the directing effects of the fluorine atoms and the carboxylic acid (or its precursor) determines the viability of the route.

Retrosynthetic Logic: To achieve the 1,2,4,6-substitution pattern, two primary disconnections are industrially viable:

  • C–C Bond Formation (Carboxylation): Installing the carboxyl group onto a pre-halogenated benzene ring (1,3-difluoro-5-iodobenzene).

  • C–I Bond Formation (Sandmeyer): Installing the iodine onto a pre-carboxylated aniline derivative (4-amino-2,6-difluorobenzoic acid).

Critical Starting Materials: Specifications & Selection

The choice of starting material (SM) dictates the impurity profile and cost-structure of the final API.

Primary Starting Material A: 1,3-Difluoro-5-iodobenzene
  • CAS: 64248-58-4

  • Role: Precursor for the Cryogenic Lithiation Route.

  • Selection Criteria:

    • Purity: >98% (GC). Critical to minimize 1,3-difluorobenzene (des-iodo) impurities which lead to 2,6-difluorobenzoic acid side products that are difficult to separate.

    • Water Content: <0.05% (Karl Fischer). Essential for organolithium chemistry.

  • Cost/Availability: Moderate cost; widely available from fluorochemical specialists.

Primary Starting Material B: 4-Amino-2,6-difluorobenzoic Acid
  • CAS: 784293-16-1

  • Role: Precursor for the Sandmeyer Route.[1]

  • Selection Criteria:

    • Appearance: Off-white to tan powder. Darkening indicates oxidation of the amine, which lowers diazotization yield.

    • Origin: Often derived from 3,5-difluoroaniline via lithiation/carboxylation.

  • Cost/Availability: Higher cost; often custom-synthesized.

Reagent Grade Solvents & Catalysts
  • THF (Tetrahydrofuran): Must be anhydrous and inhibitor-free for Route A.

  • LDA (Lithium Diisopropylamide): Preferred base for Route A over n-BuLi to prevent Lithium-Halogen exchange side reactions.

Route 1: The Cryogenic Lithiation-Carboxylation (Preferred)

This route is the "Gold Standard" for convergent synthesis, utilizing the Directed Ortho Metalation (DoM) strategy.

Mechanism & Causality

The 1,3-difluoro substitution pattern creates a unique electronic environment at the C2 position (between the two fluorines). The inductive withdrawal of two fluorine atoms renders the C2-proton significantly more acidic (


) than the C4/C6 protons.
  • Why LDA? While n-BuLi is a stronger base, it is also a nucleophile that can attack the iodine (Li-Halogen exchange) at the C5 position. LDA is bulky and non-nucleophilic, kinetically favoring the deprotonation at C2 without touching the iodine.

Experimental Protocol (Self-Validating System)

Step 1: Metallation

  • Charge a dried reactor with 1,3-difluoro-5-iodobenzene (1.0 eq) and Anhydrous THF (10V).

  • Cool the system to -78°C . Validation: Internal temperature must stabilize before base addition.

  • Add LDA (1.1 eq, 2.0M in THF/heptane) dropwise over 60 minutes.

    • Control Point: Maintain internal temp < -70°C. Exotherms indicate too rapid addition, risking benzyne formation.

  • Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species (2,6-difluoro-4-iodophenyllithium).

Step 2: Carboxylation (The Quench)

  • Introduce excess Dry Ice (

    
    )  or bubble anhydrous 
    
    
    
    gas into the mixture.
    • Reaction: The nucleophilic aryl-lithium attacks the electrophilic carbon of

      
      .
      
  • Allow the mixture to warm to room temperature naturally.

Step 3: Workup & Isolation

  • Quench with 1N HCl to pH 1-2.

  • Extract with Ethyl Acetate.[2]

  • Purification (The "Acid-Base Swing"):

    • Extract the organic layer with sat.

      
       (The product moves to aqueous phase as the carboxylate salt; non-acidic impurities stay in organic).
      
    • Separate layers.[1]

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Filter and dry.[2][3][4]

Yield Expectation: 85-92%

LithiationRoute SM 1,3-Difluoro-5-iodobenzene LDA LDA / THF -78°C SM->LDA Dissolution Int Lithiated Intermediate (2-Li-1,3-difluoro-5-iodobenzene) LDA->Int Directed Ortho Metalation (DoM) CO2 CO2 Quench (Carboxylation) Int->CO2 Electrophilic Attack Prod 2,6-Difluoro-4-iodobenzoic Acid CO2->Prod Acidic Workup

Figure 1: The Directed Ortho Metalation pathway exploits the acidity of the C2 proton.

Route 2: The Sandmeyer Sequence (Alternative)

This route is preferred if cryogenic facilities are unavailable or if the amino-acid precursor is readily sourced.

Mechanism

This relies on the classical conversion of an aromatic amine to a diazonium salt, followed by radical substitution with iodide.

Experimental Protocol
  • Diazotization: Dissolve 4-amino-2,6-difluorobenzoic acid in dilute

    
    . Cool to 0-5°C. Add 
    
    
    
    (aq) dropwise.
    • Critical Check: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).

  • Iodination: Add a solution of Potassium Iodide (KI) (1.5 eq) dropwise.

    • Observation: Evolution of

      
       gas and formation of a dark iodine/product complex.
      
  • Workup: Treat with Sodium Thiosulfate (

    
    ) to reduce excess iodine (color changes from purple/brown to yellow). Extract and recrystallize.[2][4][5]
    

Yield Expectation: 65-75% (Lower than Route A due to diazonium instability).

SandmeyerRoute Start 4-Amino-2,6-difluorobenzoic Acid Diaz Diazonium Salt Formation (NaNO2 / H2SO4, 0°C) Start->Diaz Nitrosation Sub Radical Substitution (KI, RT) Diaz->Sub -N2 Gas End 2,6-Difluoro-4-iodobenzoic Acid Sub->End Purification

Figure 2: The Sandmeyer approach allows for room-temperature processing but involves lower yields.

Comparative Data Analysis

FeatureRoute A (Lithiation)Route B (Sandmeyer)
Starting Material 1,3-Difluoro-5-iodobenzene4-Amino-2,6-difluorobenzoic acid
Step Count 1 (Convergent)2 (Diazotization + Iodination)
Key Reagents LDA, CO2NaNO2, KI, Acid
Temperature -78°C (Cryogenic)0°C to RT
Typical Yield 85-92%65-75%
Scalability High (Batch/Flow reactors)Moderate (Exothermic/Gas evolution)
Impurity Risk Des-iodo analogs (if wet)Phenolic byproducts (if hydrolysis occurs)

Expert Commentary & Troubleshooting

  • Regiochemistry Trap: Do not attempt to synthesize this by nitrating 2,6-difluorobenzoic acid. The carboxyl group is meta-directing, and the fluorines are ortho/para-directing. Nitration of 2,6-difluorobenzoic acid yields 3-nitro-2,6-difluorobenzoic acid , not the required 4-isomer. This makes the "Acid Route" via EAS impossible for this specific substitution pattern.

  • Iodine Scrambling: In Route A, if the temperature rises above -60°C during lithiation, the lithium can migrate, or the iodine can disproportionate ("The Dance of Iodine"). Strict thermal control is the primary safety and quality parameter.

References

  • Preparation of 4-bromo-2,6-difluorobenzoic acid. (Analogous Chemistry). Google Patents. Patent CN101050176A.
  • Trametinib Intermediate Synthesis.Google Patents. Patent CN103570696B.
  • Process for production of 2,3,4-trifluoro-5-iodobenzoic acid. (Demonstrating Lithiation/Carboxylation methodology). Google Patents. Patent US8022247B2.
  • 2,6-Difluorobenzoic acid Properties. PubChem. CID 9796. Available at: [Link]

Sources

Foundational

Strategies for the Regioselective Iodination of 2,6-Difluorobenzoic Acid

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the iodination of 2,6-difluorobenzoic acid, a critical starting material in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the iodination of 2,6-difluorobenzoic acid, a critical starting material in the development of pharmaceuticals and advanced materials. The inherent electronic deactivation of the aromatic ring by two fluorine atoms and a carboxyl group presents a significant synthetic challenge. This document explores the underlying principles of regioselectivity and details multiple field-proven methodologies, including classical electrophilic aromatic substitution under strongly acidic conditions and modern transition-metal-catalyzed C-H activation. Each section is designed to provide researchers and drug development professionals with not only detailed, step-by-step protocols but also the causal reasoning behind the experimental choices, ensuring both theoretical understanding and practical applicability.

Introduction: The Synthetic Challenge and Strategic Importance

2,6-Difluorobenzoic acid is a fluorinated aromatic compound whose derivatives are integral to various fields, particularly in medicinal chemistry and materials science.[1] The introduction of an iodine atom onto this scaffold creates a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[2] These reactions are fundamental to constructing the complex molecular architectures often required for active pharmaceutical ingredients (APIs) and specialized polymers.

The primary challenge in the iodination of 2,6-difluorobenzoic acid lies in the profound deactivation of the aromatic ring. The two fluorine atoms, while ortho, para-directing, are strongly electron-withdrawing through induction. The carboxylic acid group is also a powerful deactivating, meta-directing group. This cumulative deactivation renders the molecule highly resistant to standard electrophilic aromatic substitution (EAS) conditions. Therefore, successful iodination requires either forcing conditions to generate a highly potent electrophile or alternative pathways that circumvent the high activation energy of a classical EAS reaction.

This guide will dissect the electronic landscape of the substrate and present validated methodologies to achieve regioselective iodination, providing a clear rationale for method selection based on the desired isomer and available resources.

Regiochemical Considerations: Predicting the Site of Iodination

The regiochemical outcome of the iodination reaction is governed by the interplay of the directing effects of the three substituents.

  • Fluorine Atoms (at C2, C6): As halogens, they are deactivating via the inductive effect (-I) but are ortho, para-directing due to resonance (+R). They direct incoming electrophiles to the C3, C4, and C5 positions.

  • Carboxylic Acid Group (at C1): This group is strongly deactivating (-I, -R) and is a meta-director, directing incoming electrophiles to the C3 and C5 positions.

Combining these effects, the C3, C4, and C5 positions are all potential sites for iodination.

  • C4-position: Favored by the para-directing effect of both fluorine atoms.

  • C3/C5-positions: Favored by the meta-directing effect of the carboxylic acid and the ortho-directing effect of one fluorine atom.

The specific outcome is highly dependent on the reaction mechanism, as will be explored in the following sections.

Caption: Regiochemical influences on the 2,6-difluorobenzoic acid ring.

Methodologies for Iodination

Strategy A: Electrophilic Aromatic Substitution in Superacidic Media

To overcome the severe deactivation of the aromatic ring, a highly reactive iodinating species is required. Such species can be generated in situ using a combination of an iodine source and a strong oxidizing agent in a superacidic medium. A particularly effective method involves the use of iodic acid (HIO₃) in a mixture of acetic anhydride and concentrated sulfuric acid.[3]

Causality Behind the Method: The combination of H₂SO₄ and Ac₂O with HIO₃ generates a potent electrophilic species, likely the protonated iodic acid or a related hypervalent iodine intermediate.[3] This highly reactive electrophile is capable of attacking the electron-deficient aromatic ring where milder reagents would fail. The reaction typically favors iodination at the C4 position, para to the fluorine atoms, which is the most activated position on the deactivated ring.

Experimental Protocol: Iodination of Deactivated Arenes with Iodic Acid This protocol is adapted from the general procedure for deactivated arenes and should be optimized for 2,6-difluorobenzoic acid.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,6-difluorobenzoic acid (1 equiv.) and iodic acid (HIO₃, ~0.5 equiv.) in a cooled (5 °C) mixture of acetic acid and acetic anhydride (1:1 ratio).

  • Acid Addition: Slowly add concentrated (95%) sulfuric acid (a large excess, e.g., 10-20 equiv.) dropwise to the vigorously stirred suspension. Maintain the internal temperature below 10 °C using an ice-water bath.

  • Reaction Progression: After the addition is complete, stir the mixture for one hour at 5-10 °C, followed by one hour at room temperature.

  • Heating: Gradually heat the reaction mixture to 45-50 °C and maintain for 2-3 hours. For heavily deactivated substrates, the reaction may be left stirring overnight at room temperature for improved conversion.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a pre-dissolved excess of sodium sulfite (Na₂SO₃). The sulfite reduces any unreacted iodine species and hypervalent intermediates to iodide.

  • Isolation: The iodinated product will precipitate as a solid. Isolate the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 4-iodo-2,6-difluorobenzoic acid.

Self-Validation: The success of the reaction is indicated by the formation of a precipitate upon quenching. The identity and purity of the product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategy B: Palladium-Catalyzed Ortho-C–H Iodination

A more modern and highly regioselective approach involves the use of transition metal catalysis to direct the iodination to a specific position. The carboxylic acid group can act as an excellent directing group in palladium-catalyzed C-H activation, selectively functionalizing the ortho C-H bond (C3/C5 position).[4]

Causality Behind the Method: This strategy relies on the formation of a palladacycle intermediate. The palladium catalyst coordinates to the carboxylate, bringing the metal center in close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the formation of a stable five-membered palladacycle. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, leads to reductive elimination, forming the C-I bond and regenerating the active palladium catalyst.[4] This mechanism ensures exclusive iodination at the position ortho to the directing group.

G Palladium-Catalyzed Ortho-Iodination Cycle A Ar-COOH + Pd(II) B Coordination Complex A->B Coordination C C-H Activation (Palladacycle Intermediate) B->C -HX D Oxidative Addition (Iodinating Agent) C->D + 'I+' source (e.g., NIS) E Reductive Elimination D->E Forms C-I bond E->A Regenerates Pd(II) F Ortho-Iodinated Product (Ar(I)-COOH) E->F

Caption: Simplified catalytic cycle for directed ortho-iodination.

Experimental Protocol: Pd-Catalyzed Ortho-Iodination of Benzoic Acids This is a general protocol inspired by literature methods and requires specific optimization.[4]

  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2,6-difluorobenzoic acid (1 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an iodine source like N-iodosuccinimide (NIS) or I₂ (1.2-1.5 equiv.).

  • Solvent Addition: Add a suitable high-boiling point solvent, such as trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP), which can promote C-H activation.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the pure 3-iodo-2,6-difluorobenzoic acid.

Comparative Analysis

FeatureStrategy A: Superacidic EASStrategy B: Pd-Catalyzed C-H Activation
Regioselectivity Generally favors the C4 position (para to F).Highly selective for the C3/C5 position (ortho to COOH).
Reaction Conditions Harsh (conc. H₂SO₄), low temperature control required.Milder temperatures, requires inert atmosphere.
Reagents Inexpensive, commodity chemicals (HIO₃, H₂SO₄).Expensive palladium catalyst, specialized ligands/solvents may be needed.
Substrate Scope Primarily for deactivated arenes.Broad scope, tolerant of many functional groups.
Key Advantage Low cost, direct route to the 4-iodo isomer.Excellent, predictable regiocontrol for the 3-iodo isomer.
Key Disadvantage Potentially low yields, harsh waste stream, safety concerns.Catalyst cost, potential for metal contamination in the product.

Conclusion

The iodination of 2,6-difluorobenzoic acid is a challenging but achievable transformation that unlocks access to valuable synthetic intermediates. The choice of methodology is critically dependent on the desired regioisomer. For the synthesis of 4-iodo-2,6-difluorobenzoic acid , electrophilic aromatic substitution using a potent iodinating system like HIO₃/H₂SO₄ is the most direct approach.[3] Conversely, if 3-iodo-2,6-difluorobenzoic acid is the target, a palladium-catalyzed C-H activation strategy offers unparalleled regiochemical control.[4] Researchers must weigh the trade-offs between reagent cost, reaction conditions, and regioselectivity to select the optimal pathway for their specific application. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is paramount to successful execution and troubleshooting in the laboratory.

References

  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • IUCr. 2,6-Difluorobenzoic acid. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid.
  • ResearchGate. Iodination of hydroxy aromatics by iodine and iodic acid. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • National Institutes of Health (NIH). Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

  • Texium. Preparation of 2-iodobenzoic acid. Available from: [Link]

  • LookChem. Cas 13697-89-7, 2,6-Difluoroiodobenzene. Available from: [Link]

  • Tevard. The Essential Role of 2-Fluoro-6-iodobenzoic Acid in Modern Chemical Synthesis. Available from: [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. Process for the iodination of aromatic compounds.
  • ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. Available from: [Link]

  • National Institutes of Health (NIH). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of 2,6-Difluoro-4-iodobenzoic Acid

This Application Note is structured to guide researchers through the specific challenges of coupling 2,6-Difluoro-4-iodobenzoic acid . Unlike standard benzoic acids, this substrate presents a "perfect storm" of steric hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 2,6-Difluoro-4-iodobenzoic acid . Unlike standard benzoic acids, this substrate presents a "perfect storm" of steric hindrance (ortho-difluoro) and electronic deactivation, requiring specialized protocols beyond standard EDC/NHS chemistry.

Executive Summary & Mechanistic Insight

The coupling of 2,6-difluoro-4-iodobenzoic acid is frequently bottlenecked by the ortho-effect . The two fluorine atoms at the 2,6-positions create a steric shield that blocks the trajectory of incoming nucleophiles (amines) toward the carbonyl carbon. Furthermore, while the electron-withdrawing fluorine atoms theoretically increase the electrophilicity of the carbonyl, they destabilize standard active ester intermediates (like OBt/OSu esters), leading to hydrolysis or rearrangement (e.g., N-acylurea formation) before the amine can react.

Key Strategic Pivot: Standard carbodiimide couplings (EDC/NHS) often fail or proceed with glacial kinetics. Successful ligation requires converting the acid into a highly reactive, small-volume electrophile —specifically an Acid Chloride or Acyl Fluoride .

The "Iodine" Factor

The 4-iodo substituent serves as a critical handle for downstream cross-coupling (Suzuki, Sonogashira). Protocols must avoid conditions that promote dehalogenation (e.g., harsh reducing conditions) or oxidative addition (if Pd contaminants are present).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal method for your specific amine partner.

CouplingLogic Start Substrate: 2,6-Difluoro-4-iodobenzoic acid AmineCheck Analyze Amine Partner Start->AmineCheck Path1 Primary/Unencumbered Amine AmineCheck->Path1 Path2 Sterically Hindered / Electron-Deficient Amine AmineCheck->Path2 Path3 Acid-Sensitive Functional Groups AmineCheck->Path3 Sol1 Method A: HATU/HOAt (Standard High-Throughput) Path1->Sol1 Fastest Sol2 Method B: Acid Chloride (Oxalyl Chloride) (The Gold Standard) Path2->Sol2 Most Robust Sol3 Method C: Acyl Fluoride (TFFH) (Selectivity & Stability) Path3->Sol3 Mildest

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and steric demands.

Experimental Protocols

Method A: The "Gold Standard" – Acid Chloride Activation

Best For: Sterically hindered amines, anilines, and scale-up (>1g). Mechanism: Converts the bulky acid into a small, highly reactive acid chloride (


).

Reagents:

  • Oxalyl Chloride (2.0 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
    

Protocol:

  • Activation:

    • Dissolve 2,6-difluoro-4-iodobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under

      
       atmosphere.
      
    • Cool to 0°C.[1][2]

    • Add catalytic DMF (1-2 drops per mmol). Note: This forms the Vilsmeier-Haack intermediate, essential for reaction speed.

    • Dropwise add Oxalyl Chloride (1.5 – 2.0 equiv). Gas evolution (CO, CO2, HCl) will occur immediately.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours.

    • Validation: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If acid remains, add more oxalyl chloride.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vial, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

    • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM. Wash with 1M HCl (if product is not basic) and Brine.
      
Method B: The "Modern Solution" – Acyl Fluoride (TFFH)

Best For: Extremely hindered couplings where Acid Chlorides are too unstable or too aggressive (causing side reactions). Mechanism: Forms an Acyl Fluoride (


), which is less moisture-sensitive than 

but highly reactive toward amines due to the high bond strength of the leaving group (H-F bond formation drives the reaction) and small size of Fluorine.

Reagents:

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM or DMF[3]

Protocol:

  • Dissolve 2,6-difluoro-4-iodobenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv) in one portion.

  • Stir at RT for 4–12 hours.

    • Note: If conversion is slow, heat to 40°C. Acyl fluorides are remarkably thermally stable compared to active esters.

  • Workup: Standard aqueous extraction.

Method C: High-Throughput Coupling (HATU/HOAt)

Best For: Parallel synthesis libraries with non-hindered amines. Note: Standard HOBt is often ineffective here due to the steric bulk. HOAt (1-Hydroxy-7-azabenzotriazole) is required because the pyridine nitrogen provides a "neighboring group effect" that accelerates the reaction.

Protocol:

  • Dissolve acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and HOAt (1.1 equiv, optional but recommended).

  • Add Collidine (3.0 equiv). Why Collidine? It is a non-nucleophilic base that minimizes racemization and side reactions better than DIPEA in HATU couplings.

  • Stir for 5 mins to pre-activate (yellow color develops).

  • Add Amine (1.2 equiv).[1] Stir for 16 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Steric blockade of the active ester.Switch to Method A (Acid Chloride) . The

group is significantly smaller than the HATU adduct.
Product Hydrolysis Moisture in solvent reacting with intermediate.Ensure DCM is anhydrous.[1] For Method A, ensure all excess Oxalyl Chloride is removed before adding amine.
N-Acylurea Byproduct Slow amine attack allows rearrangement.Avoid EDC/DCC. Use TFFH (Method B) which does not form urea byproducts.
Iodine Loss Pd contamination or photolysis.Use high-purity reagents.[4] Wrap reaction vessel in foil to protect the C-I bond from light.

Visualizing the Acid Chloride Workflow

AcidChlorideWorkflow Start 2,6-Difluoro-4-iodo Benzoic Acid Step1 Activation: Oxalyl Chloride + DMF(cat) DCM, 0°C -> RT Start->Step1 Inter Intermediate: Acid Chloride (-COCl) Step1->Inter Vilsmeier-Haack Mechanism Step2 Evaporation: Remove excess (COCl)2 & HCl gas Inter->Step2 Step3 Coupling: Add Amine + DIPEA DCM, 0°C Step2->Step3 Redissolve in DCM End Final Amide Product Step3->End Nucleophilic Acyl Substitution

Figure 2: Step-by-step workflow for the Oxalyl Chloride activation method, critical for sterically encumbered substrates.

References

  • Carpino, L. A., et al. (1995). Advantageous Applications of Azabenzotriazole (triazolopyridine)-based Coupling Reagents in Solid-Phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Beissner, M., et al. (2025). A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry. Link

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 2,6-Difluoro-4-iodobenzoic Acid

Executive Summary This application note details the catalytic utility of 2,6-Difluoro-4-iodobenzoic acid (CAS: 124700-41-0) , a high-value scaffold in medicinal chemistry. This molecule is a "privileged structure" for dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic utility of 2,6-Difluoro-4-iodobenzoic acid (CAS: 124700-41-0) , a high-value scaffold in medicinal chemistry. This molecule is a "privileged structure" for drug discovery, serving as a precursor to fluorinated biaryls and liquid crystals.

The presence of the 4-iodo substituent allows for highly selective palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the 2,6-difluoro motif provides unique electronic modulation and steric protection of the carboxylate. This guide outlines optimized protocols for transforming this substrate, emphasizing the critical decision between using the free acid versus the ester derivative.

Key Reactivity Profile
  • C4-Iodo Position: Highly reactive toward oxidative addition by Pd(0) species. Activated by the electron-withdrawing nature of the ring fluorines.

  • C2, C6-Fluoro Substituents: Create significant steric hindrance around the C1-carboxylate, retarding standard Fisher esterification but preventing ortho-metallation. They also lower the pKa of the acid.

  • C1-Carboxylic Acid: Can be used directly in aqueous bases or protected as an ester (recommended for anhydrous couplings).

Mechanistic Considerations & Workflow

The 2,6-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive), making the C4–I bond electron-deficient. This facilitates oxidative addition (the rate-determining step in many couplings) compared to non-fluorinated analogs. However, the resulting Pd(II) intermediate is less nucleophilic, which can slow down transmetallation in Suzuki cycles.

Strategic Workflow

For high-yield synthesis, we recommend converting the acid to its methyl ester (Methyl 2,6-difluoro-4-iodobenzoate) prior to non-aqueous couplings (Sonogashira, Buchwald-Hartwig) to prevent catalyst poisoning by the free carboxylate and improve solubility in organic solvents.

ReactionWorkflow Start 2,6-Difluoro-4-iodobenzoic Acid Ester Methyl Ester Intermediate (Recommended) Start->Ester MeI, K2CO3 (Protocol 1) Suzuki Suzuki Coupling (Biaryls) Start->Suzuki Direct Aqueous Coupling (Protocol 2A) Ester->Suzuki Standard Coupling (Protocol 2B) Sono Sonogashira Coupling (Alkynes) Ester->Sono Pd/Cu Cat. (Protocol 3) Buchwald Buchwald-Hartwig (Amines) Ester->Buchwald Pd/XPhos (Protocol 4) Product Functionalized Benzoic Acid Deriv. Suzuki->Product LiOH Hydrolysis Sono->Product LiOH Hydrolysis Buchwald->Product LiOH Hydrolysis

Figure 1: Strategic workflow for functionalizing 2,6-difluoro-4-iodobenzoic acid. Dashed lines indicate viable but less robust pathways.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-difluoro-4-iodobenzoate

Rationale: The steric bulk of 2,6-fluorines makes acid-catalyzed Fisher esterification slow. Alkylation with Methyl Iodide is faster and quantitative.

Reagents:

  • 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Methyl Iodide (MeI) (1.2 equiv)

  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 2,6-Difluoro-4-iodobenzoic acid and

    
      in DMF.
    
  • Stir at room temperature for 15 minutes to form the potassium carboxylate.

  • Add MeI dropwise (Exothermic: use a water bath if scaling >10g).

  • Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Pour into ice water. The ester typically precipitates as a white solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically >95%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of fluorinated biaryl scaffolds.

Method A: Direct Coupling of Free Acid (Aqueous)

Reagents:

  • 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%) (or water-soluble ligand TPPTS for pure aqueous)
    
  • 
     (3.0 equiv)
    
  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Dissolve the acid and base in Water/Ethanol. The solution should be clear (carboxylate formation).

  • Add the Aryl Boronic Acid.[1][2][3]

  • Degas the solution by bubbling Nitrogen for 10 minutes.

  • Add

    
     and 
    
    
    
    .
  • Heat to 70°C for 4–6 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2. The product (biaryl acid) will precipitate. Filter and recrystallize.[4]

Method B: Coupling of Methyl Ester (Organic)

Reagents:

  • Methyl 2,6-difluoro-4-iodobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine ester, boronic acid, base, and catalyst in a sealed tube or reactor.

  • Add Dioxane and purge with Argon.

  • Heat at 90°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol 3: Sonogashira Coupling

Application: Introduction of alkynes for extended conjugation.

Reagents:

  • Methyl 2,6-difluoro-4-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Dissolve the ester and alkyne in THF/DMF.

  • Add

    
     and degas with Argon.
    
  • Add Pd catalyst and CuI.[5]

  • Stir at Room Temperature for 1 hour. If reaction is sluggish, heat to 50°C. Note: The activated 4-iodo group often reacts at RT.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove Copper, then brine. Dry and concentrate.
    
Protocol 4: Buchwald-Hartwig Amination

Application: Synthesis of N-aryl derivatives. Note: The electron-poor ring facilitates this, but the ortho-fluorines can affect ligand binding.

Reagents:

  • Methyl 2,6-difluoro-4-iodobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • 
     (1 mol%)
    
  • Ligand: XPhos or BrettPhos (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

Procedure:

  • Pre-complex the Pd source and Ligand in the solvent at 80°C for 2 minutes if using separate species.

  • Add the ester, amine, and base.

  • Heat at 100°C under Argon for 12-18 hours.

  • Workup: Standard organic extraction and column chromatography.

Data Summary & Troubleshooting

ParameterSuzuki (Method A)Suzuki (Method B)SonogashiraBuchwald-Hartwig
Substrate Form Free AcidMethyl EsterMethyl EsterMethyl Ester
Catalyst




/XPhos
Base




Temp 70°C90°CRT - 50°C100°C
Typical Yield 85-95%90-98%80-90%70-85%
Troubleshooting Guide
  • Problem: Deiodination (Reduction of C-I bond).

    • Cause: Hydride source present (often from solvent or excess base heating).

    • Solution: Use anhydrous solvents; switch to 1,4-Dioxane; lower temperature.

  • Problem: Low Conversion in Suzuki.

    • Cause: Slow transmetallation due to electron-poor Pd-intermediate.

    • Solution: Switch to a stronger base (

      
       or 
      
      
      
      ) or add water (trace) to organic runs to activate the boronic acid.
  • Problem: Homocoupling of Alkyne (Sonogashira).

    • Cause: Excess Oxygen.

    • Solution: Rigorous degassing; slow addition of the alkyne.

References

  • Suzuki-Miyaura Coupling in Water

    • Title: Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
    • Source: NIH / PMC (2023).
    • URL:[Link]

    • Relevance: Validates the reactivity of 4-iodo-benzoic acid deriv
  • Sonogashira Coupling Protocols

    • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.[6]

    • Source: Semantic Scholar (2018).
    • URL:[Link][6]

    • Relevance: Provides conditions for coupling electron-deficient aryl iodides.
  • General Reactivity of Fluorinated Benzoates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[7]

    • Source: MDPI C
    • URL:[Link]

    • Relevance: Discusses the effect of fluorine substitution on oxidative addition r
  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Foundation for ligand selection (XPhos)
  • Commercial Availability & Properties

    • Title: Methyl 2,6-difluoro-4-iodobenzoate Product Page.[8][9]

    • Source: BLD Pharm.
    • Relevance: Confirms stability and commercial routes for the ester intermedi

Sources

Method

Application Note: Strategic Design of Potent Kinase Inhibitors Utilizing 2,6-Difluoro-4-iodobenzoic Acid as a Versatile Scaffold

Abstract Protein kinases are critical targets in drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is a central goal of medicinal chemistry. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical targets in drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is a central goal of medicinal chemistry. This guide provides an in-depth technical overview and detailed protocols for utilizing 2,6-Difluoro-4-iodobenzoic acid as a strategic starting material for the design and synthesis of novel kinase inhibitors. We will explore the physicochemical rationale for this scaffold's utility, provide validated protocols for its chemical modification via amide coupling and Suzuki-Miyaura cross-coupling, and detail methodologies for the biological evaluation of the resulting compounds using advanced kinase assay platforms. A practical case study will illustrate the application of these principles in a drug discovery context.

Introduction: The Rationale for the 2,6-Difluoro-4-iodophenyl Scaffold

The pursuit of novel kinase inhibitors requires scaffolds that offer both precise molecular interactions and versatile synthetic accessibility. The 2,6-Difluoro-4-iodobenzoic acid moiety has emerged as a privileged starting point for several reasons:

  • Strategic Fluorination: The introduction of fluorine into drug candidates can profoundly alter their physicochemical properties.[1] The ortho-difluoro substitution pattern on the phenyl ring acts as a potent electron-withdrawing group, which can lower the pKa of nearby functionalities and influence the molecule's overall electronic distribution.[1][2] This can enhance binding interactions with the kinase hinge region, a common strategy in inhibitor design. Furthermore, fluorine can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.[3]

  • Orthogonal Synthetic Handles: The scaffold possesses three distinct and orthogonally reactive functional groups. The carboxylic acid is primed for amide bond formation, a ubiquitous linkage in pharmaceuticals.[4] The iodide at the para-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl groups to explore solvent-exposed regions of the ATP-binding pocket.[5][6]

  • Conformational Control: The steric bulk and electronic nature of the fluorine atoms can enforce a specific torsional angle (conformation) upon the molecule, which can pre-organize the inhibitor for optimal binding to its target kinase, potentially increasing potency and selectivity.[2]

This unique combination of features allows for a systematic and modular approach to building vast and diverse libraries of kinase inhibitors, facilitating the exploration of structure-activity relationships (SAR).

Synthetic Strategies and Core Protocols

The functionalization of 2,6-Difluoro-4-iodobenzoic acid typically follows a two-step sequence: amide bond formation followed by a cross-coupling reaction. This sequence leverages the differential reactivity of the functional groups and ensures a convergent and efficient synthesis.

Workflow Overview

The general synthetic pathway involves first coupling a desired amine to the carboxylic acid, followed by a Suzuki-Miyaura cross-coupling to install a second variable group.

G A 2,6-Difluoro-4-iodobenzoic Acid C Intermediate Amide A->C Amide Coupling (HATU, DIPEA) B Amine (R1-NH2) B->C E Final Kinase Inhibitor C->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Arylboronic Acid (R2-B(OH)2) D->E

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes the formation of an amide bond between 2,6-Difluoro-4-iodobenzoic acid and a primary or secondary amine. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is advantageous as it is highly efficient and minimizes racemization for chiral amines.[4]

Rationale: The carboxylic acid is not sufficiently electrophilic to react directly with an amine. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the HATU byproduct. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and neutralize the generated acids.

Materials:

  • 2,6-Difluoro-4-iodobenzoic acid

  • Amine of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-Difluoro-4-iodobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (1.0 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion. The reaction may slightly exotherm.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the intermediate aryl iodide with an aryl- or heteroarylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[7]

Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for reaction efficiency.[6][8]

Materials:

  • Intermediate amide from Protocol 1 (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the intermediate amide (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final kinase inhibitor.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. Homogeneous proximity-based assays like TR-FRET and AlphaLISA are industry standards due to their high-throughput nature, sensitivity, and robustness.[9][10]

Principle of TR-FRET Kinase Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase.[11] The assay uses a long-lifetime terbium (Tb) or europium (Eu) chelate as a donor fluorophore, typically on an antibody that recognizes the phosphorylated substrate. The substrate itself is labeled with an acceptor fluorophore (e.g., fluorescein or GFP). When the substrate is phosphorylated by the kinase, the donor-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is proportional to the level of kinase activity.[12]

G cluster_0 1. Kinase Reaction cluster_1 2. Detection Kinase Kinase PhosphoSubstrate Phosphorylated Fluorescein-Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescein-Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Complex Detection Complex PhosphoSubstrate->Complex Antibody Tb-Antibody Antibody->Complex FRET TR-FRET Signal Complex->FRET Energy Transfer Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction

Caption: Principle of a TR-FRET kinase inhibition assay.

Protocol 3: General TR-FRET Assay for IC₅₀ Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.[13]

Materials:

  • Kinase of interest

  • Fluorescein-labeled peptide or protein substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in 100% DMSO

  • Stop/Detection Buffer (Assay Buffer containing EDTA and Tb-labeled phospho-specific antibody)

  • Low-volume 384-well assay plates (e.g., black, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 1 mM. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a solution of kinase and fluorescein-labeled substrate in assay buffer. The concentrations should be pre-optimized (typically at the Km for substrate). Add this solution (e.g., 5 µL) to all wells.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer (at its Km concentration). Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

  • Stop and Detect: Add the Stop/Detection buffer (e.g., 10 µL) to all wells. The EDTA in this buffer chelates Mg²⁺, stopping the kinase reaction. The Tb-antibody will begin to bind the phosphorylated substrate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for antibody binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., ~620 nm) and acceptor (e.g., ~520 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study: Design of a Hypothetical VEGFR-2 Inhibitor

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase crucial for angiogenesis, making it a validated target in oncology.[14][15]

Design Rationale:

  • Hinge Binding: The 2,6-difluorophenyl amide moiety is designed to interact with the hinge region of the VEGFR-2 ATP binding site. The fluorine atoms can form favorable interactions and lower the basicity of any incorporated nitrogen atoms.

  • Solvent Front Exploration: The 4-position, modified via Suzuki coupling, extends towards the solvent-exposed region. This allows for the introduction of various groups to enhance potency and modulate physicochemical properties like solubility.

Hypothetical SAR Table: Below is a table summarizing the SAR for a hypothetical series of compounds based on the 2,6-Difluoro-4-iodobenzoic acid scaffold.

Compound IDR1 (from Amide Coupling)R2 (from Suzuki Coupling)VEGFR-2 IC₅₀ (nM)
KI-001 MethylPhenyl550
KI-002 Methyl4-Pyridyl120
KI-003 Methyl3-Pyridyl85
KI-004 Cyclopropyl3-Pyridyl45
KI-005 Methyl3-(N-methyl-pyrazolyl)22

Analysis of SAR:

  • R2 Modification: Introducing a nitrogen atom in the R2 phenyl ring (KI-002 vs. KI-001) improved potency, likely due to a new hydrogen bond interaction in the binding pocket. The position of the nitrogen was important, with the 3-pyridyl isomer (KI-003) being more potent.

  • R1 Modification: Changing the R1 group from methyl to the more rigid cyclopropyl group (KI-004 vs. KI-003) further enhanced potency, suggesting a preference for a specific conformation.

  • Optimized R2: Replacing the pyridyl group with a substituted pyrazole (KI-005) led to the most potent compound in the series, indicating that this group has optimal interactions with the target.

Conclusion

2,6-Difluoro-4-iodobenzoic acid represents a powerful and versatile building block for the rational design of kinase inhibitors. Its unique combination of strategically placed fluorine atoms and orthogonal synthetic handles for amide coupling and Suzuki reactions provides a robust platform for medicinal chemists. By following the detailed synthetic and biological protocols outlined in this guide, researchers can efficiently generate and evaluate novel chemical entities, accelerating the discovery of next-generation targeted therapeutics.

References

  • LookChem. Cas 619-58-9, 4-Iodobenzoic acid. [Link]

  • Pharmaffiliates. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • National Center for Biotechnology Information. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • AERU. 2,6-difluorobenzoic acid. [Link]

  • PubChem. 2,6-Difluorobenzoic acid. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • Wikipedia. 4-Iodobenzoic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • National Center for Biotechnology Information. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • Royal Society of Chemistry. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • PubMed. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • ResearchGate. Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry. [Link]

  • ResearchGate. Principle of the AlphaScreen kinase assay. [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • ACS Publications. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. Novel Inhibitors of RANKL-induced Osteoclastogenesis: Design, Synthesis, and Biological Evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][5][16]oxazine-2,4(3H)-diones. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • University of Southampton. European Journal of Medicinal Chemistry. [Link]

  • Bitesize Bio. A New Frontier in Protein Quantitation: AlphaLISA. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • ResearchGate. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]

  • National Center for Biotechnology Information. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

  • PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

Sources

Application

LC-MS characterization of PROTACs containing 2,6-Difluoro-4-iodobenzoic acid

Application Note: LC-MS/MS Characterization of PROTACs Containing 2,6-Difluoro-4-iodobenzoic Acid Executive Summary This technical guide outlines the methodology for the liquid chromatography-tandem mass spectrometry (LC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Characterization of PROTACs Containing 2,6-Difluoro-4-iodobenzoic Acid

Executive Summary

This technical guide outlines the methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization of Proteolysis Targeting Chimeras (PROTACs) incorporating the 2,6-Difluoro-4-iodobenzoic acid (DFIBA) moiety. While PROTACs offer a revolutionary modality for targeted protein degradation, their high molecular weight (>800 Da), high lipophilicity, and "stickiness" present significant analytical challenges. This guide focuses on leveraging the unique physicochemical properties of the DFIBA motif—specifically the mass defect of iodine and the electronegativity of fluorine—as diagnostic tools for method development, structural confirmation, and impurity profiling.

Chemical Context & Analytical Challenges

The inclusion of 2,6-Difluoro-4-iodobenzoic acid in a PROTAC structure is chemically significant. The iodine atom often serves as a handle for halogen bonding interactions within the E3 ligase or Target Protein binding pocket, or as a reactive site for late-stage diversification. The fluorine atoms modulate the pKa of the benzoic acid and enhance metabolic stability by blocking oxidative metabolism at the ortho-positions.

Key Analytical Hurdles:

  • Adsorption (Carryover): The lipophilic nature of the PROTAC linker combined with the halogenated aromatic ring leads to severe adsorption to glass vials and LC tubing.

  • Solubility: These compounds often precipitate in high-aqueous mobile phases, leading to poor peak shape or column clogging.

  • Ionization Efficiency: While the nitrogen-containing heterocycles typical of PROTACs ionize well in ESI(+), the electron-withdrawing fluorine atoms on the DFIBA moiety can locally suppress protonation if not compensated by the mobile phase pH.

LC-MS/MS Method Development

Chromatographic Separation

Standard C18 columns often fail to elute PROTACs with symmetrical peak shapes due to secondary interactions with free silanols.

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column. The CSH technology applies a low-level positive charge to the particle surface, repelling protonated basic moieties and significantly improving peak shape for PROTACs.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Trifluoroacetic acid (TFA) if high sensitivity is required, as it causes significant ion suppression. If peak tailing persists, use Difluoroacetic acid (DFA) as a compromise between shape and signal.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • The "Iodine Signature": Iodine (I-127) is monoisotopic and has a significant negative mass defect . While Carbon/Hydrogen rich molecules have slightly higher masses than their nominal integer (e.g., H = 1.0078), Iodine is 126.9044.

    • Application: When filtering data for metabolites, a mass defect filter set to negative values can isolate iodine-containing fragments from the biological matrix background.

Structural Characterization & Fragmentation Logic

The fragmentation of a PROTAC containing the DFIBA moiety follows a predictable pathway useful for Multiple Reaction Monitoring (MRM) design.

Fragmentation Pathway:

  • Precursor Ion:

    
     or 
    
    
    
    (Doubly charged ions are common for PROTACs >800 Da).
  • Primary Cleavage: Usually occurs at the amide/ester bonds linking the DFIBA moiety to the linker.

  • Diagnostic Fragment (DFIBA):

    • Cleavage of the linker often yields the acylium ion or the protonated form of the DFIBA moiety.

    • Diagnostic m/z: Look for the 2,6-difluoro-4-iodobenzoyl cation (approx. m/z 266.9) or the decarboxylated fragment if collision energy is high.

    • Iodine Loss: A neutral loss of 127 Da (I radical) or 128 Da (HI) is a hallmark of iodinated aromatics under high collision energy.

Visualizing the Fragmentation Logic

FragmentationPathway Parent PROTAC Parent Ion [M+H]+ or [M+2H]2+ LinkerBreak Collision Induced Dissociation (CID) Parent->LinkerBreak High CE Frag1 Ligase Ligand Fragment LinkerBreak->Frag1 Frag2 DFIBA-Linker Fragment LinkerBreak->Frag2 Diagnostic Diagnostic Ion: 2,6-difluoro-4-iodobenzoyl (m/z ~267) Frag2->Diagnostic Amide Cleavage IodineLoss Neutral Loss: Iodine (-127 Da) Diagnostic->IodineLoss Aryl-I Cleavage

Figure 1: Proposed fragmentation pathway for DFIBA-containing PROTACs. The stability of the difluorobenzoyl cation makes it a prime candidate for quantitation (Quant) traces.

Detailed Experimental Protocol

Sample Preparation (Critical Step)
  • Stock Solution: Dissolve neat compound in 100% DMSO to 10 mM. Do not use glass vials for low-concentration storage.

  • Working Standard: Dilute stock to 1 µM in 50:50 Acetonitrile:Water.

    • Crucial: Add 0.1% Bovine Serum Albumin (BSA) or use Low-Bind Polypropylene plates to prevent non-specific binding (NSB).

  • System Suitability Test (SST): Before running samples, inject a blank followed by a high standard, then another blank. If the second blank shows >20% of the LLOQ area, carryover is present.

LC Gradient Table
Time (min)Flow (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Curve
0.000.4955Initial
0.500.4955Hold
5.000.4595Linear
6.500.4595Wash
6.600.4955Re-equilibrate
8.000.4955End
Troubleshooting Guide
IssueRoot CauseRemediation
Broad/Tailing Peaks Secondary silanol interactions.Switch to CSH C18 column; Add 5mM Ammonium Formate to mobile phase.
Signal Carryover PROTAC sticking to injector needle/loop.Change needle wash to 1:1:1 Isopropanol:Acetonitrile:Acetone + 0.1% FA.[1]
Missing "M+2" Isotope User expecting Cl/Br pattern.Normal. Iodine (I-127) and Fluorine (F-19) are monoisotopic. Do not look for M+2 peaks.
Low Sensitivity Fluorine electron withdrawal.Ensure source temperature is high (>500°C) to aid desolvation of the lipophilic core.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Low-Bind Plastics) LC LC Separation (CSH C18 Column) Sample->LC Injection Ionization ESI(+) Source (High Temp) LC->Ionization Elution MS1 Q1 Filter (Parent Mass Selection) Ionization->MS1 [M+H]+ Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3 Filter (DFIBA Fragment Detection) Collision->MS2 m/z 267 Data Data Processing (Mass Defect Filtering) MS2->Data

Figure 2: End-to-end LC-MS/MS workflow for characterizing PROTACs, highlighting the specific detection of the DFIBA fragment.

References

  • Waters Corporation. (2025).[3] Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Halides). Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of 2,6-Difluoro-4-iodobenzoic Acid

Abstract 2,6-Difluoro-4-iodobenzoic acid is a high-value scaffold in medicinal chemistry, offering a unique combination of steric blocking, lipophilicity modulation, and orthogonal reactivity. The 2,6-difluoro motif effe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Difluoro-4-iodobenzoic acid is a high-value scaffold in medicinal chemistry, offering a unique combination of steric blocking, lipophilicity modulation, and orthogonal reactivity. The 2,6-difluoro motif effectively increases the metabolic stability of the adjacent carbonyl group while modulating the pKa of the carboxylic acid. Simultaneously, the 4-iodo substituent provides a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide outlines high-fidelity protocols for overcoming the specific synthetic challenges posed by this molecule: steric hindrance at the carbonyl center and chemoselectivity between the C-I and C-F bonds.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.

  • Steric Hindrance (C-1): The two ortho-fluorine atoms create a "steric gate" around the carboxylic acid. Standard coupling reagents (EDC, DCC) often fail or proceed sluggishly because the bulky intermediate cannot easily form or be attacked by the amine.

  • Electronic Activation (C-4): The iodine atom at the para position is electronically activated for oxidative addition by the electron-withdrawing fluorine atoms, making it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Nucleophilic Susceptibility (C-2/6): While the C-F bond is typically inert, the electron-deficient nature of the ring (enhanced by the carboxyl and iodine) makes the 2,6-positions susceptible to Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions, particularly if the acid is converted to an electron-withdrawing ester or amide first.
    
Decision Tree: Functionalization Strategy

G Start 2,6-Difluoro-4-iodobenzoic acid Decision Target Moiety? Start->Decision Amide Amide/Ester Formation (C-1 Functionalization) Decision->Amide Linker Attachment Coupling C-C/C-N Bond Formation (C-4 Functionalization) Decision->Coupling Scaffold Extension SNAr Fluorine Displacement (C-2/6 Functionalization) Decision->SNAr Core Modification AmideMethod Protocol A: Acid Chloride or Acyl Fluoride (Avoid EDC/NHS) Amide->AmideMethod CouplingMethod Protocol B: Suzuki/Sonogashira (Pd-Catalyzed) Coupling->CouplingMethod SNArMethod Protocol C: SNAr Displacement (Requires Ester/Amide First) SNAr->SNArMethod

Figure 1: Strategic decision tree for the functionalization of 2,6-Difluoro-4-iodobenzoic acid. Note that


 pathways generally require prior derivatization of the carboxylic acid to prevent coulombic repulsion.

Module 1: Overcoming Steric Hindrance at the Carboxylic Acid[1]

Challenge: The ortho-fluorines block the trajectory of nucleophiles and destabilize the bulky active ester intermediates formed by carbodiimides (EDC/DCC). Solution: Activation via Acid Chlorides or Acyl Fluorides is required to minimize the steric profile of the electrophile.[1]

Protocol A: Acid Chloride Mediated Amide Coupling

This is the most robust method for attaching hindered amines or anilines.

Reagents:

  • Substrate: 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine
    

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend the benzoic acid in anhydrous DCM (0.2 M).
    
  • Add a catalytic amount of DMF (1-2 drops).

  • Add Oxalyl Chloride dropwise at 0°C. The reaction will bubble vigorously.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should clear, indicating formation of the acid chloride.

    • Checkpoint: Monitor by quenching a small aliquot with methanol and checking for the methyl ester by LC-MS.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. (Do not skip this; excess reagent will react with your amine).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the target amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and sat.

    
    . Dry over 
    
    
    
    .

Expert Insight: If the amine is acid-sensitive, use the Acyl Fluoride method using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less moisture-sensitive than chlorides and often couple better with sterically hindered amines due to the small size of the fluoride leaving group [1].

Module 2: C-4 Diversification via Cross-Coupling

Challenge: Preserving the C-F bonds while reacting the C-I bond. Advantage: The C-I bond is significantly more reactive towards Pd(0) than the C-F bond, allowing for high chemoselectivity.

Protocol B: Suzuki-Miyaura Coupling

Ideal for installing biaryl or heteroaryl systems.

Reagents:

  • Substrate: 2,6-Difluoro-4-iodobenzoic acid (or ester/amide derivative)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).

    • Note: The free acid can sometimes poison Pd catalysts or form insoluble salts. If conversion is low, protect the acid as a Methyl Ester or Methyl Amide before coupling.

  • Workup: Filter through a Celite pad to remove Pd black. Acidify to pH 3 (if using free acid) and extract with Ethyl Acetate.

Data Summary: Catalyst Selection for C-4 Coupling

Reaction TypeRecommended CatalystLigand SystemComments
Suzuki

Bidentate FerroceneRobust; prevents dehalogenation.
Sonogashira

TriphenylphosphineRequires CuI co-catalyst. Excellent for alkynes.
Buchwald

XantphosFor C-N coupling (anilines). High yields.

Module 3: Advanced Functionalization ( )

Concept: The 2,6-fluorines are generally stable. However, if the carboxylic acid is converted to a strong Electron Withdrawing Group (EWG) like a Weinreb amide, ester, or oxadiazole, the ring becomes sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution at the 2 or 6 position.

Protocol C: Selective Displacement of Fluorine Prerequisite: The carboxylic acid MUST be converted to an ester or amide first. The carboxylate anion (


) is electron-donating and repels nucleophiles.

Reagents:

  • Substrate: Methyl 2,6-difluoro-4-iodobenzoate

  • Nucleophile: Primary amine or Alkoxide

  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or DMF (Polar Aprotic is essential)

Procedure:

  • Dissolve the ester substrate in DMSO (0.5 M).

  • Add the nucleophile (1.0 equiv for mono-substitution).

    • Control: To substitute both fluorines, use excess nucleophile and heat >100°C.

  • Stir at 60–80°C. Monitor closely by LC-MS to prevent over-substitution.

  • Result: This yields the 2-amino-6-fluoro-4-iodobenzoate derivative, a highly functionalized core for tricyclic scaffold synthesis.

References

  • Schäfer, G., & Bode, J. W. (2014).[2] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12085, 4-Iodobenzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzoic acid Product Sheet. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2,6-Difluoro-4-iodobenzoic acid

The following technical guide is structured as a Tier 3 Application Support Hub for process chemists and medicinal chemists working with halogenated benzoic acids. Ticket Topic: Optimization of 2,6-Difluoro-4-iodobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Hub for process chemists and medicinal chemists working with halogenated benzoic acids.

Ticket Topic: Optimization of 2,6-Difluoro-4-iodobenzoic acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]

📋 Executive Summary & Mechanistic Insight

You are likely attempting to synthesize 2,6-difluoro-4-iodobenzoic acid (DFIBA) as a scaffold for drug discovery (often a precursor for biaryl coupling or esterification).

The Central Challenge: The synthesis of DFIBA presents a classic "Regioselectivity vs. Reactivity" paradox.

  • Electronic Deactivation: The two ortho-fluorine atoms significantly withdraw electrons, deactivating the ring toward Electrophilic Aromatic Substitution (EAS). Direct iodination of 2,6-difluorobenzoic acid will fail or yield poor results.

  • The Lithiation Trap: Attempting to lithiate 1,3-difluoro-5-iodobenzene followed by carboxylation often fails due to Lithium-Halogen Exchange . The lithium prefers to swap with the Iodine (forming a phenyl lithium species) rather than deprotonating the ring, leading to the loss of your iodine atom upon quenching with CO2.

The Solution: The most robust, field-proven protocol relies on the Sandmeyer Reaction , converting an aniline precursor to the iodide. This method bypasses the electronic deactivation issues and avoids the lability of the C-I bond under lithiation conditions.

🛠️ Workflow Visualization

The following diagram outlines the recommended synthetic pathway (Green) versus the high-risk lithiation pathway (Red) that often generates support tickets.

DFIBA_Synthesis Start Starting Material: 4-Amino-2,6-difluorobenzoic acid Diazotization Step 1: Diazotization (NaNO2, H2SO4, 0-5°C) Forms Diazonium Salt Start->Diazotization HCl/H2SO4 Sandmeyer Step 2: Iodination (KI, CuI cat., 0°C -> RT) N2 displacement Diazotization->Sandmeyer +KI Product TARGET: 2,6-Difluoro-4-iodobenzoic acid Sandmeyer->Product Acidic Workup AltStart Alternative Start: 1,3-Difluoro-5-iodobenzene Lithiation Lithiation (LDA/n-BuLi) AltStart->Lithiation -78°C Exchange CRITICAL FAILURE: Li-Halogen Exchange (Loss of Iodine) Lithiation->Exchange Kinetic Control WrongProduct Impurity: 2,6-Difluorobenzoic acid (Iodine lost) Exchange->WrongProduct +CO2 Quench

Figure 1: Comparison of the robust Sandmeyer route (Left) vs. the failure-prone Lithiation route (Right).

⚙️ Optimized Protocol: The "Modified Sandmeyer"

Use this protocol to ensure retention of the iodine and correct regiochemistry.

Prerequisites:

  • Substrate: 4-Amino-2,6-difluorobenzoic acid (commercially available or synthesized via reduction of the nitro-derivative).

  • Scale: 10g basis (Scalable to 100g).

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1. Solubilization Suspend 10g substrate in 15% H₂SO₄ (aq). Stir vigorously.HCl can be used, but H₂SO₄ is non-nucleophilic, preventing side-reaction chlorination.
2. Diazotization Cool to 0–5°C . Add NaNO₂ (1.1 eq) dropwise as a 2.5M aq solution.Internal Temp < 5°C is mandatory. Above this, the diazonium salt hydrolyzes to the phenol (hydroxy-impurity).
3. Dwell Stir at 0°C for 30 mins. Solution should become clear/pale yellow.Ensure complete formation of the diazonium salt.
4. Iodination Dissolve KI (2.5 eq) in minimal water. Add dropwise to the cold diazonium mixture.Gas Evolution (N₂) will be vigorous. Use a large headspace vessel to prevent overflow.
5. The "Kick" Allow to warm to RT. If conversion is slow, heat to 60°C for 1 hr.The electron-deficient ring stabilizes the diazonium; heat may be required to force N₂ displacement.
6. Quench Add saturated Na₂S₂O₃ (Sodium Thiosulfate) .Removes excess Iodine (I₂) which appears as a purple solid/stain.
7. Isolation The product precipitates.[1][2] Filter, wash with water, then hexanes.[1]The product is an acid; it will crash out of the acidic reaction media.

❓ Troubleshooting & FAQs (Support Tickets)

Ticket #402: "I'm getting a purple solid that won't dissolve."

Diagnosis: Iodine Contamination. Root Cause: The Sandmeyer reaction generates elemental Iodine (I₂) as a byproduct from the oxidation of Iodide ions by Nitrous acid or air. Resolution:

  • Do not attempt to recrystallize yet.

  • Wash your crude solid with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. The purple color will vanish immediately as I₂ is reduced to water-soluble Iodide (I⁻).

  • Acidify the remaining solid (if it dissolved) to pH 1 to ensure your benzoic acid is protonated.

Ticket #518: "My yield is <30% and I see a phenol impurity."

Diagnosis: Diazonium Hydrolysis (Formation of 2,6-difluoro-4-hydroxybenzoic acid). Root Cause: The reaction temperature rose above 5°C during the diazotization step, or the KI addition was too slow, allowing water to attack the diazonium cation. Resolution:

  • Control Exotherm: Use an internal thermometer. The addition of NaNO₂ is exothermic. Stop addition if T > 5°C.

  • Increase KI Concentration: A higher concentration of Iodide (nucleophile) outcompetes water for the diazonium salt. Use 2.5 to 3.0 equivalents of KI.

Ticket #660: "Can I just lithiate 1,3-difluoro-5-iodobenzene and add CO2?"

Diagnosis: Lithium-Halogen Exchange (The "Trap"). Technical Explanation: No. Iodine on an aromatic ring is extremely "soft" and reactive toward organolithiums (n-BuLi or even LDA).

  • Reaction: Ar-I + n-BuLi → Ar-Li + n-Bu-I

  • Result: The Lithium replaces the Iodine. When you add CO₂, the carboxylate goes exactly where the Iodine was.

  • Outcome: You synthesize 3,5-difluorobenzoic acid (Iodine is lost).

  • Correction: If you must use lithiation, you need to start with 1,3-difluorobenzene, lithiate at C2 (between fluorines), block it, then lithiate C4... this is inefficient. Stick to the Sandmeyer.

Ticket #701: "How do I purify the final acid? It sublimed on the rotavap."

Diagnosis: High Vapor Pressure / Sublimation. Root Cause: Di-ortho-fluorinated benzoic acids often have disrupted hydrogen bonding networks, making them surprisingly volatile. Resolution:

  • Avoid High Vac/Heat: Do not dry the solid under high vacuum at temperatures >50°C.

  • Acid-Base Extraction (Best Practice):

    • Dissolve crude solid in saturated NaHCO₃ (pH ~8). The product dissolves; non-acidic impurities (uncoupled halides) remain solids/oils.

    • Extract with Ethyl Acetate (discard organic layer).

    • Acidify the aqueous layer carefully with HCl to pH 1.

    • Filter the pure white precipitate.

📊 Physical Properties & Stability Data

PropertyValueNote
Appearance Off-white to pale yellow powderPurple tint indicates free Iodine.
Melting Point 185–189°CSharp MP indicates high purity.
pKa ~2.8 - 3.0More acidic than benzoic acid (4.2) due to F-induction.
Solubility (Water) Insoluble (<0.1 mg/mL)Must use basic aqueous media (pH > 8).
Solubility (Organic) DMSO, MeOH, EtOAcHighly soluble.
Storage 2–8°C, Protect from LightC-I bonds are photosensitive; degradation turns sample yellow.

📚 References & Grounding[2][3]

  • Sandmeyer Reaction Mechanics : Organic Syntheses, Coll. Vol. 2, p. 351 (1943). (Foundational protocol for iodobenzoic acids).

  • Lithiation of Fluoro-Aromatics : Schlosser, M. (1998). "Organometallics in Synthesis." John Wiley & Sons. (Explains the hierarchy of Li-Halogen exchange vs. Deprotonation).

  • Synthesis of 4-bromo-2,6-difluorobenzoic acid : Patent CN101050176A. (Provides the analogous hydrolysis/diazotization conditions for the 2,6-difluoro motif).

  • Properties of Halogenated Benzoic Acids : PubChem Compound Summary for 2,6-Difluorobenzoic acid derivatives.

For further assistance, please reply with your specific batch number and NMR spectra logs.

Sources

Optimization

improving yield in 2,6-Difluoro-4-iodobenzoic acid reactions

Technical Support Center: Optimization of 2,6-Difluoro-4-iodobenzoic Acid Synthesis Executive Summary The synthesis of 2,6-Difluoro-4-iodobenzoic acid presents a unique set of challenges due to the competing electronic e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,6-Difluoro-4-iodobenzoic Acid Synthesis

Executive Summary

The synthesis of 2,6-Difluoro-4-iodobenzoic acid presents a unique set of challenges due to the competing electronic effects of the fluorine substituents and the lability of the carbon-iodine bond. High-yield synthesis requires precise control over regioselectivity and the suppression of side reactions such as Lithium-Halogen exchange or benzyne formation.[1]

This guide focuses on the two most chemically robust pathways:

  • Route A (Direct Lithiation-Carboxylation): The preferred method for high purity, utilizing the "ortho-lithiation" directing effect of fluorine.[1]

  • Route B (Sandmeyer Reaction): A viable alternative when starting from the aniline precursor.[1]

Part 1: Route A – Lithiation-Carboxylation (The "Direct" Method)[1]

Core Concept: This route relies on the high acidity of the C-H bond at the 4-position of 1-iodo-3,5-difluorobenzene (located between the two fluorine atoms).[1] Deprotonation followed by a CO₂ quench yields the target.[1]

Critical Mechanism: The proton between the two fluorine atoms (C2 relative to the benzene ring, becoming C1 in the product) is significantly more acidic (pKa ~27) than other aromatic protons due to the inductive electron-withdrawing effect of the two ortho-fluorines.

Standardized Protocol
  • Reagents: 1-iodo-3,5-difluorobenzene (Substrate), LDA (Lithium Diisopropylamide), Dry THF, Solid CO₂ (Dry Ice).[1]

  • Conditions: Strictly anhydrous, -78°C.

Troubleshooting Guide (Q&A)

Q1: I am observing significant amounts of 3,5-difluorobenzoic acid (loss of Iodine). What is happening? Diagnosis: You are likely experiencing Lithium-Halogen Exchange .[1] Root Cause: If you use n-Butyllithium (n-BuLi) directly, it acts as a nucleophile toward the Iodine atom, generating Butyl iodide and 3,5-difluorophenyllithium. Solution:

  • Switch Base: You must use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bulky, non-nucleophilic bases perform deprotonation (Li-H exchange) without attacking the Iodine atom [1].[1]

  • Protocol Adjustment: Pre-cool the LDA solution to -78°C before adding the substrate. Never add the base to the substrate at temperatures above -60°C.[1]

Q2: My yield is low (<40%), and I see "tars" or polymeric material. Diagnosis: Benzyne Formation (Elimination of Li-F). Root Cause: The lithiated intermediate (2,6-difluoro-4-iodophenyllithium) is unstable.[1] It can eliminate LiF to form a benzyne intermediate, which then polymerizes or reacts non-selectively.[1] Solution:

  • Temperature Control: Maintain the reaction strictly at -78°C . Do not allow the temperature to rise above -70°C during the lithiation phase.[1]

  • Quench Speed: The lithiated species should be quenched with CO₂ within 30–60 minutes.[1] Extended stirring times increase the risk of benzyne formation.[1]

Q3: I see a double-addition product (ketone formation). Diagnosis: The lithiated species attacked the newly formed carboxylate lithium salt.[1] Solution:

  • Inverse Quench: Instead of bubbling CO₂ gas into the reaction mixture, transfer the reaction mixture via cannula onto an excess of crushed, dry solid CO₂ (Dry Ice). This ensures the CO₂ concentration is always in vast excess relative to the organolithium species.[1]

Workflow Visualization (Route A)

Lithiation_Workflow Start Start: 1-iodo-3,5-difluorobenzene Solvent Dissolve in Dry THF (Anhydrous, <50 ppm H2O) Start->Solvent Cooling Cool to -78°C (Acetone/Dry Ice Bath) Solvent->Cooling Base_Add Add LDA (1.1 eq) Dropwise over 20 mins Cooling->Base_Add Check_Temp Monitor Internal Temp (Must stay < -70°C) Base_Add->Check_Temp Reaction Stir at -78°C for 45 mins (Formation of Lithiated Species) Check_Temp->Reaction Temp OK Branch_Fail Temp Spike > -60°C RISK: Benzyne Formation Check_Temp->Branch_Fail Temp Spike Branch_Success Stable Lithiated Intermediate Reaction->Branch_Success Quench Inverse Quench: Pour onto Excess Solid CO2 Branch_Success->Quench Workup Acidify to pH 2 (HCl) Extract with EtOAc Quench->Workup Product Isolate 2,6-Difluoro-4-iodobenzoic acid Workup->Product

Figure 1: Optimized workflow for the LDA-mediated carboxylation of 1-iodo-3,5-difluorobenzene.

Part 2: Route B – The Sandmeyer Reaction

Core Concept: Conversion of 4-amino-2,6-difluorobenzoic acid to the diazonium salt, followed by displacement with Iodide.

Critical Mechanism: The amino group is converted to a diazonium group (


) using nitrous acid.[1][2] This is an excellent leaving group, allowing the weak nucleophile (Iodide) to displace it via a radical-oxidative mechanism or SN1-like pathway [2].[1]
Troubleshooting Guide (Q&A)

Q1: The reaction foams excessively, and the yield is poor. Diagnosis: Thermal decomposition of the diazonium salt. Solution:

  • Temperature: The diazotization step (adding NaNO₂) must be done at 0–5°C .[1][3]

  • Iodide Addition: When adding the Potassium Iodide (KI) solution, expect nitrogen gas evolution. Add the KI solution slowly to control the foaming, but ensure the diazonium salt does not sit for hours before iodination.

Q2: I am isolating a phenol byproduct (4-hydroxy-2,6-difluorobenzoic acid). Diagnosis: Hydrolysis of the diazonium salt by water. Solution:

  • Acid Concentration: Use dilute sulfuric acid (20-30%) rather than very dilute acid to reduce water activity slightly.

  • Excess Iodide: Use a large excess of KI (2.0–2.5 equivalents) to kinetically favor iodination over hydrolysis.[1]

Part 3: Comparative Data & Yield Analysis

The following table summarizes the expected outcomes based on experimental parameters.

ParameterRoute A (Lithiation)Route B (Sandmeyer)
Starting Material 1-iodo-3,5-difluorobenzene4-amino-2,6-difluorobenzoic acid
Key Reagent LDA / CO₂NaNO₂ / KI
Typical Yield 75–85% (Optimized)50–65%
Main Impurity 3,5-difluorobenzoic acid (Li-I exchange)Phenolic byproducts
Scalability Moderate (Cryogenic required)High (Standard cooling)
Atom Economy HighModerate (Stoichiometric waste)

Part 4: Decision Logic for Process Optimization

Use this logic flow to diagnose low yields in your specific setup.

Troubleshooting_Logic Problem Problem: Low Yield (<50%) Check_Route Which Route? Problem->Check_Route RouteA Route A: Lithiation Check_Route->RouteA RouteB Route B: Sandmeyer Check_Route->RouteB Check_Impurity_A Identify Major Impurity RouteA->Check_Impurity_A Impurity_A1 Impurity: Des-Iodo (No Iodine) Check_Impurity_A->Impurity_A1 Impurity_A2 Impurity: Tars/Polymer Check_Impurity_A->Impurity_A2 Sol_A1 CAUSE: Li-I Exchange FIX: Use LDA, not BuLi Impurity_A1->Sol_A1 Sol_A2 CAUSE: Benzyne/Temp FIX: Keep < -75°C Impurity_A2->Sol_A2 Check_Impurity_B Identify Major Impurity RouteB->Check_Impurity_B Impurity_B1 Impurity: Phenol (-OH) Check_Impurity_B->Impurity_B1 Sol_B1 CAUSE: Hydrolysis FIX: Increase KI eq, keep cold Impurity_B1->Sol_B1

Figure 2: Decision tree for diagnosing yield loss in 2,6-difluoro-4-iodobenzoic acid synthesis.

References

  • Regioselectivity in Lithiation: Schlosser, M. (2005).[1] "The regioselectivity of the lithiation of 1,3-disubstituted arenes." Eur. J. Org.[1] Chem. This work details the directing effects of fluorine in lithiation reactions.[1]

  • Sandmeyer Reaction Mechanism: Galli, C. (1988).[1] "Radical reactions of arenediazonium ions: An ESR study of the Sandmeyer reaction." J. Chem. Soc., Perkin Trans.[1] 2. Provides the mechanistic grounding for the radical pathway in iodination.[1]

  • Synthesis of Halogenated Benzoic Acids: Bridges, A. J., et al. (1990).[1] "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." J. Org.[1][4] Chem. 55, 773.[1] (Foundational text on using F-directing groups).

  • General Protocol Verification: Organic Syntheses, Coll. Vol. 1, p. 325 (1941); Vol. 9, p. 46 (1929).[1] "o-Chlorobenzoic acid" (Sandmeyer analog).[1]

Sources

Troubleshooting

stability of 2,6-Difluoro-4-iodobenzoic acid under reaction conditions

Topic: Stability & Reaction Optimization Guide Introduction: The "Ortho Effect" Paradox Welcome to the technical support portal for 2,6-Difluoro-4-iodobenzoic acid (CAS: 1160575-07-4) . This compound is a high-value scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reaction Optimization Guide

Introduction: The "Ortho Effect" Paradox

Welcome to the technical support portal for 2,6-Difluoro-4-iodobenzoic acid (CAS: 1160575-07-4) .

This compound is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., MEK, BRAF). However, it presents a classic "Janus" problem in synthesis:

  • The 4-Iodo position is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • The 2,6-Difluoro motif electronically activates the ring but destabilizes the carboxylic acid.

Critical Warning: The electron-withdrawing nature of the two ortho-fluorine atoms significantly lowers the activation energy for decarboxylation . Unlike standard benzoic acids, this molecule can lose CO₂ under relatively mild thermal conditions, especially in polar aprotic solvents.

This guide provides the protocols necessary to navigate these stability issues.

Module 1: Thermal Stability & Decarboxylation

The Problem: "My starting material disappeared, but I see no product."

Users frequently report yield loss when heating this compound in DMSO or DMF. This is not decomposition into "tar," but rather a clean conversion to 1,3-difluoro-5-iodobenzene via decarboxylation.

Mechanism of Failure

The two fluorine atoms at the 2,6-positions pull electron density away from the ring carbon attached to the carboxylate. This stabilizes the carbanion intermediate formed during decarboxylation. If you heat this compound >80°C in a polar aprotic solvent (which solvates the cation and leaves the carboxylate "naked"), you accelerate this process.

Visualizing the Failure Mode

Decarboxylation Start 2,6-Difluoro-4-iodobenzoic acid Condition Heat (>80°C) + Polar Aprotic Solvent (DMSO/DMF) Start->Condition TS Transition State (Stabilized by o-F) Condition->TS Activation Product 1,3-Difluoro-5-iodobenzene (Silent byproduct) TS->Product Gas CO2 (Gas) TS->Gas

Figure 1: The decarboxylation pathway. Note that the byproduct is non-polar and volatile, often leading to mass balance errors.

Troubleshooting Protocol: Thermal Management
ParameterRecommendationScientific Rationale
Max Temperature < 60°C Above 80°C, half-life decreases significantly in DMSO.
Solvent Choice Use Protic or Non-Polar Polar aprotic solvents (DMSO, DMF, NMP) strip the cation, exposing the carboxylate to decarboxylation. Use THF, DCM, or Toluene where possible.
Base Selection Weak Bases (Bicarbonate) Strong bases generate the fully naked carboxylate anion, which is the reactive species for CO₂ loss.

Module 2: Cross-Coupling Compatibility

The Problem: "The catalyst died" or "Protodeiodination occurred."

When performing Suzuki or Sonogashira couplings, the free carboxylic acid can poison Pd catalysts or interfere with the transmetallation step.

Strategic Decision Tree

Do not blindly mix reagents. You must decide whether to couple before or after amide formation.

Workflow Start Starting Material: 2,6-Difluoro-4-iodobenzoic acid Decision Target Transformation? Start->Decision PathA Route A: Amide Coupling First (Recommended) Decision->PathA Complex Amine PathB Route B: Suzuki Coupling First Decision->PathB Simple Coupling StepA1 1. Activate Acid (SOCl2 or HATU) 2. Add Amine (0°C to RT) PathA->StepA1 StepB1 Protect Acid as Methyl Ester (TMS-Diazomethane or MeOH/H2SO4) PathB->StepB1 StepA2 Result: Stable Aryl Iodide Amide StepA1->StepA2 StepA3 Perform Pd-Coupling on Amide (High Stability) StepA2->StepA3 StepB2 Perform Pd-Coupling on Ester StepB1->StepB2 StepB3 Hydrolyze Ester (LiOH) *Risk: Decarboxylation during hydrolysis* StepB2->StepB3

Figure 2: Synthetic workflow decision tree. Route A is generally safer to avoid exposing the free acid to heat.

Protocol: Protecting the C-I Bond

The C-I bond is weaker than the C-F bond. To prevent protodeiodination (replacement of Iodine with Hydrogen):

  • Avoid reducing conditions: Do not use Formate sources or alcohols at high temps with Pd.

  • Catalyst Choice: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂. Avoid Pd/C with Hydrogen gas (this will strip the Iodine immediately).

Module 3: Storage & Handling FAQs

Q: Is the compound light sensitive? A: Yes. Like most aryl iodides, prolonged exposure to UV light can homolyze the C-I bond, turning the solid yellow/brown (liberation of I₂).

  • Action: Store in amber vials wrapped in foil.

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Yes, but with caution.

  • Risk:[1][2][3] The acid chloride is highly activated. The inductive effect of the 2,6-fluorines makes the carbonyl carbon extremely electrophilic.

  • Protocol: Use catalytic DMF in DCM at reflux for max 1 hour , or use Oxalyl Chloride at room temperature. Do not distill the acid chloride at high vacuum/high heat; use crude immediately.

Q: I need to dissolve it for an assay. What solvent? A:

  • Preferred: Methanol or Ethanol (good solubility).

  • Acceptable: DMSO (Only if kept at Room Temperature).

  • Avoid: Water (Insoluble unless converted to Sodium salt).

Summary of Stability Data

PropertyValue/ConditionStatus
Melting Point 158–162 °CStable solid
Decarboxylation Onset > 80 °C (in solution)Critical Risk
Light Sensitivity HighStore Dark
Hydrolysis Stability Good (Acid/Base)Stable (unless heated in base)

References

  • Decarboxylation of Polyfluorinated Acids

    • Source: Google P
    • Title: Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation.[4][5]

    • Relevance: Establishes the mechanism of decarboxylation for polyfluorinated benzoic acids in polar aprotic solvents.
    • Link:

  • Physical Properties & Solubility

    • Source: PubChem Compound Summary.
    • Title: 2,6-Difluorobenzoic acid (Analogous structure data).[2][6]

    • Relevance: Provides melting point and solubility baselines for the 2,6-difluoro core.
    • Link:

  • Amide Coupling Protocols for Halogenated Benzoic Acids

    • Source: BenchChem Applic
    • Title: A Robust Protocol for the Synthesis of Amides
    • Relevance: Validates EDC/HOBt protocols for fluoro-iodo-benzoic acids.
    • Link:

  • Palladium Cross-Coupling of Fluorinated Aromatics

    • Source: Nobel Prize.org (Background).
    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[7]

    • Relevance: General mechanistic grounding for Pd-cycle comp
    • Link:

Sources

Optimization

Technical Support Center: Optimizing PROTAC Linker Length with 2,6-Difluoro-4-iodobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on utilizing 2,6-difluoro-4-iodobenzoic acid as a versatile starting point. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of PROTAC design and synthesis.

Introduction: The Critical Role of the PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is comprised of three key components: a ligand for the POI (the "warhead"), a ligand for the E3 ligase (the "anchor"), and a chemical linker that connects the two.

The linker is not merely a spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] An improperly designed linker can lead to a failure in forming a stable and productive ternary complex (POI-PROTAC-E3 ligase), resulting in diminished or no degradation of the target protein.[3] Therefore, a systematic approach to linker optimization is paramount for successful PROTAC development.

This guide will focus on the strategic use of 2,6-difluoro-4-iodobenzoic acid as a foundational building block for constructing and optimizing PROTAC linkers.

Frequently Asked Questions (FAQs)

Q1: What is the strategic advantage of using 2,6-difluoro-4-iodobenzoic acid as a starting point for PROTAC linker synthesis?

A1: 2,6-Difluoro-4-iodobenzoic acid is a highly versatile building block for PROTAC linker synthesis due to its distinct chemical functionalities. The carboxylic acid group provides a convenient handle for initial coupling to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The aryl iodide serves as a key reactive site for subsequent linker elongation via robust and well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions.[4][5] The 2,6-difluoro substitution pattern offers the additional benefit of introducing a degree of conformational rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[6]

Q2: How does the 2,6-difluoro substitution on the phenyl ring influence the PROTAC's properties?

A2: The vicinal difluorination of the phenyl ring can have several impacts on the resulting PROTAC molecule. Firstly, it can introduce conformational constraints, reducing the flexibility of the linker. This can be beneficial in minimizing the entropic penalty upon binding to the POI and E3 ligase. Secondly, fluorine atoms can modulate the physicochemical properties of the PROTAC, such as lipophilicity and metabolic stability. The electron-withdrawing nature of fluorine can also influence the reactivity of the aryl iodide in cross-coupling reactions. Furthermore, the difluorophenyl motif may engage in specific, favorable interactions within the ternary complex, potentially enhancing binding affinity and selectivity.

Q3: What are the primary chemical reactions used to extend the linker from the iodo- position of the 2,6-difluoro-4-iodobenzoic acid core?

A3: The aryl iodide is a prime substrate for several powerful palladium-catalyzed cross-coupling reactions that are widely used in medicinal chemistry to form carbon-carbon and carbon-nitrogen bonds. The most common methods for linker elongation from this position include:

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[7][8] This introduces a rigid alkynyl group into the linker, which can be further functionalized if needed.

  • Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.[9][10][11] This is a highly versatile method for introducing a wide variety of aryl or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.[12][13][14] This is a direct way to incorporate amine functionalities into the linker, which can be useful for modulating solubility and providing further points for linker extension.

Q4: What is a typical starting linker length when beginning a PROTAC optimization campaign?

A4: There is no universal "optimal" linker length, as it is highly dependent on the specific POI and E3 ligase pair. However, a common empirical approach is to synthesize a small library of PROTACs with varying linker lengths. A reasonable starting point is often a linker of 8-12 atoms, which can then be systematically shortened or lengthened. Some studies have shown that linkers ranging from 7 to 29 atoms can be effective, with a minimum length often required to avoid steric clashes between the POI and the E3 ligase.[1]

Q5: How can I introduce more flexible elements into a linker that starts with the rigid 2,6-difluoro-4-iodobenzoic acid core?

A5: While the difluorophenyl group provides rigidity, flexibility can be readily introduced in subsequent synthetic steps. For example, after an initial Sonogashira or Suzuki coupling, the newly introduced functional group can be further elaborated with flexible chains, such as polyethylene glycol (PEG) or alkyl chains.[1] These flexible linkers are synthetically accessible and can improve the solubility and cell permeability of the PROTAC.[1][15]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and optimization of PROTACs using 2,6-difluoro-4-iodobenzoic acid.

Problem 1: Low or no yield in the initial amide coupling of 2,6-difluoro-4-iodobenzoic acid to the POI/E3 ligase ligand.

Potential Cause Troubleshooting Steps
Steric Hindrance: The 2,6-difluoro groups may sterically hinder the carboxylic acid, making it less accessible for coupling.- Use a less sterically hindered coupling reagent (e.g., HATU, HBTU).- Increase the reaction temperature and/or time.- Consider using a more reactive derivative of the carboxylic acid, such as an acid chloride.
Poor Solubility of Reactants: One or more of the starting materials may not be fully soluble in the chosen reaction solvent.- Screen a variety of solvents or solvent mixtures (e.g., DMF, DMSO, DCM/DMF).- Gently warm the reaction mixture to aid dissolution before adding the coupling reagents.
Deactivation of Coupling Reagents: Moisture in the reaction can quench the coupling reagents.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Failure or low yield of the palladium-catalyzed cross-coupling reaction for linker elongation.

Potential Cause Troubleshooting Steps
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.- Use a fresh batch of catalyst.- Ensure the reaction is properly degassed to remove oxygen, which can deactivate the catalyst.- Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos).[16]
Incorrect Base: The choice of base is critical for the efficiency of the cross-coupling reaction.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Et₃N, DIPEA). The optimal base can depend on the specific coupling partners.
Side Reactions: Homocoupling of the alkyne (in Sonogashira) or boronic acid (in Suzuki) can be a competing side reaction.- Adjust the stoichiometry of the reactants.- For Sonogashira coupling, ensure the copper(I) co-catalyst is fresh and active.
Poor Substrate Reactivity: The electronic properties of the coupling partner may be unfavorable.- For Suzuki coupling, consider converting the boronic acid to a more reactive boronate ester.- Increase the reaction temperature.

Problem 3: The synthesized PROTAC shows poor or no degradation of the target protein.

Potential Cause Troubleshooting Steps
Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, preventing effective ubiquitination.- Synthesize a library of PROTACs with systematically varied linker lengths.[1]- Use computational modeling to predict optimal linker lengths and conformations.
Unfavorable Linker Conformation: The rigidity of the difluorophenyl group, or other linker elements, may lock the PROTAC in a non-productive conformation.- Introduce more flexible elements (e.g., PEG or alkyl chains) into the linker.- Alter the attachment points of the linker on the warhead or anchor.
Poor Cell Permeability: The PROTAC may not be able to efficiently cross the cell membrane to reach its intracellular target.- Modify the linker to improve physicochemical properties (e.g., by adding polar groups to increase solubility or tuning lipophilicity).[17]- Conduct cell permeability assays (e.g., PAMPA) to assess membrane transport.
Formation of an Unstable Ternary Complex: The linker may not facilitate favorable protein-protein interactions between the POI and the E3 ligase.- Use biophysical techniques (e.g., SPR, ITC, TR-FRET) to assess the formation and stability of the ternary complex.- Consider altering the vector of the linker attachment on the warhead or anchor.

Experimental Protocols & Workflows

General Workflow for PROTAC Linker Optimization

The following diagram illustrates a general workflow for the synthesis and optimization of a PROTAC library starting from 2,6-difluoro-4-iodobenzoic acid.

PROTAC_Optimization_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 2,6-Difluoro-4- iodobenzoic acid Amide_Coupling Amide Coupling (to Warhead or Anchor) Start->Amide_Coupling Intermediate Functionalized Aryl Iodide Amide_Coupling->Intermediate Cross_Coupling Pd-catalyzed Cross-Coupling (Sonogashira, Suzuki, etc.) Intermediate->Cross_Coupling Linker_Elongation Linker Elongation (e.g., with PEG/Alkyl chains) Cross_Coupling->Linker_Elongation Final_Coupling Final Coupling (to Anchor or Warhead) Linker_Elongation->Final_Coupling PROTAC_Library PROTAC Library (Varying Lengths) Final_Coupling->PROTAC_Library Biochemical_Assay Biochemical Assays (e.g., Ternary Complex Formation) PROTAC_Library->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot for Degradation) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization cluster_synthesis cluster_synthesis Lead_Optimization->cluster_synthesis Iterative Design

Caption: A general workflow for PROTAC linker optimization.

Protocol: Sonogashira Coupling for Linker Elongation

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne to an aryl iodide intermediate derived from 2,6-difluoro-4-iodobenzoic acid.

Materials:

  • Aryl iodide intermediate (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or dioxane)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry, oven-baked flask, add the aryl iodide intermediate and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the terminal alkyne and the base.

  • Add the copper(I) iodide.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The optimization of linker length is a key aspect of PROTAC development. The following table provides a representative example of how data from a linker length-activity relationship study might be presented.

PROTAC ID Linker Composition Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-1Alkyl Chain8>1000<20
PROTAC-2Alkyl Chain1050045
PROTAC-3 Alkyl Chain 12 50 >90
PROTAC-4Alkyl Chain1415085
PROTAC-5PEG₃1175>90
PROTAC-6PEG₄1420080

DC₅₀: Concentration at which 50% of the target protein is degraded. Dₘₐₓ: Maximum percentage of target protein degradation.

In this hypothetical example, PROTAC-3 with a 12-atom alkyl chain linker demonstrates the optimal balance of linker length for potent and efficacious degradation of the target protein.

References

  • Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. (2020, July 17). Kyoto University Research Information Repository. [Link]

  • Cas 619-58-9,4-Iodobenzoic acid. LookChem. [Link]

  • Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Explor Target Antitumor Ther, 1, 273-312. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers in Chemistry. [Link]

  • Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. ResearchGate. [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). Pharmaceuticals. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). Chemical Reviews. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 14). PubMed. [Link]

  • (a) Building blocks used for partial PROTAC reagents synthesis; (b)... ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. (2024, November 4). YouTube. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2020). Chemical Communications. [Link]

  • Methods to accelerate PROTAC drug discovery. (2025, June 25). RSC Chemical Biology. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. [Link]

  • Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (2023). Molecules. [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020, December 15). Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (2021). Molecules. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). Nature Communications. [Link]

  • A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. ResearchGate. [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021, December 11). CrystEngComm. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). Future Medicinal Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

Sources

Troubleshooting

impact of fluorine substitution on PROTAC linker rigidity and conformation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals exploring the impact of fluorine substitution on PROTAC linker rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals exploring the impact of fluorine substitution on PROTAC linker rigidity and conformation. This resource provides in-depth mechanistic insights, practical experimental guidance, and troubleshooting advice to navigate the complexities of designing and evaluating fluorinated PROTACs.

Part 1: Foundational Principles
Why Consider Fluorine in PROTAC Linkers?

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer; its length, composition, and conformational properties are critical determinants of the PROTAC's efficacy, influencing everything from ternary complex formation to cell permeability.[1][][3]

Fluorination is a well-established medicinal chemistry strategy to modulate a molecule's physicochemical and pharmacological properties.[4] When applied to PROTAC linkers, fluorine substitution can be a powerful tool to:

  • Control Conformation: Introduce conformational constraints to pre-organize the linker for optimal ternary complex formation.

  • Enhance Rigidity: Reduce the entropic penalty of binding by limiting the number of available conformations.[5][6]

  • Modulate Physicochemical Properties: Fine-tune lipophilicity, solubility, and membrane permeability.[4][7]

  • Improve Metabolic Stability: Block sites of oxidative metabolism.

Part 2: Mechanistic Insights into Fluorine's Impact

This section delves into the stereoelectronic effects that govern how fluorine substitution influences linker conformation.

FAQ: Understanding the Gauche Effect

Q: What is the "gauche effect," and how does it apply to fluorinated PROTAC linkers?

A: The gauche effect describes the tendency of certain molecules to adopt a gauche conformation (substituents separated by a 60° dihedral angle) over the sterically less hindered anti conformation (180° dihedral angle). In fluorinated alkyl chains, this is a dominant conformational influence.

The primary cause is a stabilizing hyperconjugation interaction between the C-H bonding orbital (σC-H) and the anti-bonding orbital of the adjacent C-F bond (σ*C-F).[8] For this orbital overlap to be maximal, the C-H and C-F bonds must be anti-periplanar, which forces the fluorine atoms (or other substituents) into a gauche arrangement.[9] This creates a predictable "kink" or bend in the linker, fundamentally altering its 3D trajectory.

Caption: Gauche vs. Anti conformation in 1,2-difluoroethane.

By strategically placing fluorine atoms, you can engineer these bends to pre-organize the linker into a conformation that is more amenable to forming a productive ternary complex with the POI and E3 ligase.

Part 3: Experimental Design & Protocols

A successful investigation into fluorinated PROTACs requires a multi-faceted approach combining synthesis, biophysical characterization, and cellular assays.

Workflow for Evaluating Fluorinated PROTACs

workflow A 1. Design & Synthesis - Select fluorination pattern - Synthesize F-PROTAC and non-F analog B 2. Biophysical Characterization - Ternary complex affinity (SPR, ITC) - Binary binding affinities A->B C 3. Conformational Analysis - NMR Spectroscopy (1H, 19F, NOE) - X-ray Crystallography - Molecular Dynamics (MD) Simulations A->C D 4. ADME & Permeability - LogP/LogD determination - PAMPA / Caco-2 assays - P-gp efflux ratio A->D E 5. Cellular Degradation Assay - Western Blot / HiBiT / dTAG - Measure DC50 and Dmax B->E F 6. Data Analysis & Iteration - Correlate conformation with activity - Refine linker design C->F D->E E->F

Caption: Experimental workflow for fluorinated PROTAC development.

Protocol 1: Synthesis of a Fluorinated PROTAC Linker

This protocol provides a generalized approach for synthesizing a PROTAC with a fluorinated linker, assuming a modular design.[10] The synthesis often involves standard amide couplings to connect a pre-fabricated linker to the POI and E3 ligase ligands.[10][11]

Objective: To synthesize a PROTAC by coupling a fluorinated diamine linker with carboxylic acid-functionalized warhead and E3 ligase ligand moieties.

Materials:

  • Fluorinated diamine building block (e.g., 2-fluoro-1,5-diaminopentane)

  • Warhead-COOH

  • E3 Ligase Ligand-COOH

  • Coupling agents (e.g., HATU, T3P)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Standard purification supplies (Silica gel, HPLC)

Step-by-Step Methodology:

  • First Coupling Reaction:

    • Dissolve Warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature to form the activated ester.

    • Add the fluorinated diamine linker (1.5 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the mono-functionalized linker intermediate by column chromatography.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate from Step 1 (1.0 eq), E3 Ligase Ligand-COOH (1.2 eq), HATU (1.3 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir at room temperature overnight.

    • Monitor reaction progress by LC-MS.

  • Purification:

    • Perform an aqueous workup.

    • Purify the final PROTAC product using reverse-phase preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ¹⁹F).

Protocol 2: Assessing Linker Conformation with ¹⁹F NMR

¹⁹F NMR is an exceptionally sensitive tool for probing the local environment of the fluorine atom and can provide direct evidence of conformational changes.[12]

Objective: To compare the conformational populations of a fluorinated PROTAC with its non-fluorinated analog.

Methodology:

  • Sample Preparation: Prepare samples of the fluorinated PROTAC and relevant controls (e.g., the fluorinated linker itself) in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

  • Data Acquisition: Acquire a standard 1D ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment.

  • Analysis:

    • Chemical Shift: A significant change in the ¹⁹F chemical shift between the free linker and the full PROTAC can indicate a constrained or folded conformation.

    • Multiple Resonances: The presence of distinct ¹⁹F resonances for stereoisomers or different conformers (e.g., cis/trans amide rotamers) can allow for direct quantification of their relative populations.[12]

    • NOE Experiments: Run 2D ¹H-¹⁹F HOESY experiments to detect through-space interactions between the fluorine atom and protons on the warhead or E3 ligase ligand, providing direct evidence of a folded conformation.

Part 4: Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the development of fluorinated PROTACs.

Q: My new fluorinated PROTAC shows significantly worse degradation than the non-fluorinated version. What went wrong?

A: This is a common outcome and highlights the complexity of PROTAC design. Several factors could be at play:

  • Non-Productive Conformation: The fluorine-induced conformation may be stable but geometrically incorrect for inducing a productive ternary complex. The exit vectors of the two ligands might be misaligned, preventing the POI and E3 ligase from interacting effectively.

  • Increased Rigidity: While often beneficial, excessive rigidity can be detrimental.[6] The linker may lack the flexibility needed to adapt and form the necessary protein-protein interactions within the ternary complex.[13]

  • Altered Physicochemical Properties: Fluorination can change lipophilicity and solubility.[4] The new PROTAC might have poor cell permeability or aggregate in the assay medium. It's also possible that the molecule is now a better substrate for efflux pumps like P-gp.[7]

  • Hydrophobic Collapse: In some cases, a rigid, hydrophobic linker can cause the PROTAC to fold in on itself in aqueous solution, masking the binding epitopes and preventing engagement with either target protein.[14][15]

Q: How can I experimentally determine if my PROTAC's permeability has been affected by fluorination?

A: You should run a panel of standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This provides a quick and high-throughput measure of passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay measures permeability across a monolayer of human intestinal cells and can also identify if the compound is a substrate for efflux transporters like P-gp. A high efflux ratio (Papp B->A / Papp A->B) suggests the PROTAC is being actively pumped out of the cell.[7]

Q: I suspect the fluorinated linker is too rigid. How can I introduce more flexibility while retaining the benefits of fluorine?

A: Consider "skipped" fluorination patterns (e.g., fluorination at the 1,4- or 1,5-positions of an alkyl chain) instead of vicinal (1,2-) difluorination. This can still influence the overall conformational landscape without locking a specific dihedral angle as strongly as the gauche effect does. Another strategy is to alternate fluorinated rigid segments with more flexible units, such as short PEG chains.

Q: Does fluorine substitution affect the pKa of nearby functional groups in the linker?

A: Yes, absolutely. Fluorine is highly electron-withdrawing and can significantly lower the pKa of nearby basic groups, such as a piperazine nitrogen.[16] A change of even one pKa unit can dramatically alter the protonation state at physiological pH (7.4), which in turn impacts solubility, cell permeability, and potential off-target interactions. It is crucial to measure the pKa of your fluorinated PROTAC if it contains ionizable groups.

Data Summary: Hypothetical Case Study

The table below illustrates how fluorination might impact key PROTAC parameters.

ParameterPROTAC-NF (Non-Fluorinated)PROTAC-F (Fluorinated)Rationale for Change
Degradation DC₅₀ 50 nM5 nMFluorine-induced pre-organization of the linker leads to a more stable and productive ternary complex.
Ternary Complex Kᴅ 100 nM20 nMReduced entropic penalty upon binding due to linker rigidification.
Permeability (Papp) 1.5 x 10⁻⁶ cm/s0.8 x 10⁻⁶ cm/sThe fluorinated conformer may be more polar or have a larger cross-sectional area, reducing passive diffusion.
P-gp Efflux Ratio 1.84.5The specific 3D shape of PROTAC-F is now recognized by the P-gp transporter.[7][17]
Dominant Conformation Extended / FlexibleFolded / BentThe gauche effect in the fluorinated linker induces a defined bend.[8]
References
  • Verhoork, M. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Verhoork, M. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Request PDF on ResearchGate. [Link]

  • Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Goldberg, F. W., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • Wikipedia. Gauche effect. Wikipedia. [Link]

  • Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • Atilaw, Y., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]

  • YouTube. (2022). Gauche Effect | Stable Conformation | Organic Chemistry | Problem | Question. YouTube. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton ePrints. [Link]

  • Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

  • Atilaw, Y., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Seaton, B. D., et al. (2023). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Journal of the American Chemical Society. [Link]

  • Lanning, J. R., et al. (2022). Computational Modeling of PROTAC Ternary Complexes and Linker Design. Request PDF on ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2,6-Difluoro-4-iodobenzoic acid with other iodinated benzoic acids

An In-Depth Comparative Guide to 2,6-Difluoro-4-iodobenzoic Acid for Advanced Synthesis In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2,6-Difluoro-4-iodobenzoic Acid for Advanced Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzoic acids, in particular, serve as exceptionally versatile building blocks. The introduction of fluorine can profoundly alter physicochemical properties to enhance metabolic stability, binding affinity, and bioavailability, while the carbon-iodine bond provides a reactive handle for intricate molecular construction via cross-coupling reactions.[1][2]

This guide provides a comparative analysis of 2,6-Difluoro-4-iodobenzoic acid, a uniquely substituted intermediate, against other relevant iodinated benzoic acids. We will explore how the interplay of its structural features—two electron-withdrawing fluorine atoms ortho to the carboxylic acid and an iodine atom para to it—dictates its properties and reactivity, offering distinct advantages for researchers, medicinal chemists, and drug development professionals.

A Comparative Overview of Physicochemical Properties

The substitution pattern on the benzoic acid ring directly influences its fundamental chemical properties. The presence of fluorine atoms, known for their high electronegativity, imparts significant electronic effects that distinguish 2,6-Difluoro-4-iodobenzoic acid from its non-fluorinated or mono-fluorinated counterparts.

The most notable effect is on the acidity (pKa) of the carboxylic acid group. The strong inductive electron-withdrawing effect of the two ortho-fluorine atoms stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule. This modulation of pKa can be critical in drug design for optimizing solubility, membrane permeability, and target binding.

Below is a table summarizing the key properties of 2,6-Difluoro-4-iodobenzoic acid and selected analogs for comparison.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Acidity (pKa)
2,6-Difluoro-4-iodobenzoic acid 284.01Data not availablePredicted to be lower (more acidic) than analogs
4-Iodobenzoic acid 248.02270–273[3][4]4.00[3]
2-Fluoro-4-iodobenzoic acid 266.01Data not availablePredicted to be lower than 4-iodobenzoic acid
4-Fluorobenzoic acid 140.11184[5][6]4.14[5]
2,6-Difluorobenzoic acid 158.10Data not availableData not available

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of iodinated benzoic acids lies in their application as substrates in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it the most reactive site for the initial oxidative addition step in catalytic cycles, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[7] This allows for selective reactions even in the presence of other halogens.

The Influence of Ortho-Fluorine Substituents:

The two fluorine atoms in the 2 and 6 positions of 2,6-Difluoro-4-iodobenzoic acid exert a significant influence on the reactivity of the C-I bond:

  • Electronic Effect: The potent electron-withdrawing nature of the fluorine atoms makes the aromatic ring more electron-deficient. This increases the electrophilicity of the carbon atom bonded to iodine, which is generally believed to accelerate the rate-determining oxidative addition of a Pd(0) catalyst.

  • Steric Effect: The ortho substituents can provide steric hindrance around the reactive center. While this can sometimes slow down the reaction, it can also be leveraged to control regioselectivity in more complex systems or influence the stability of intermediates.

In comparison, 4-iodobenzoic acid lacks these electronic and steric modulations, making it a standard, baseline substrate. The reactivity of 2-Fluoro-4-iodobenzoic acid would be intermediate between the two. This predictable modulation of reactivity allows chemists to select the optimal building block for a specific synthetic challenge.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdIL Ar-Pd(II)-I(L_n) (Oxidative Adduct) OxAdd->ArPdIL Transmetal Transmetalation ArPdIL->Transmetal ArPdArB Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Coupled Product) RedElim->ArAr ArI Ar-I (e.g., 2,6-F2-4-I-Benzoic Acid) ArI->OxAdd ArB Ar'-B(OR)2 (Boronic Acid/Ester) Borate [Ar'-B(OR)2(Base)]- ArB->Borate Activation Base Base (e.g., K2CO3) Base->ArB Borate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the cross-coupling of an iodinated benzoic acid with an arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 4-aryl-2,6-difluorobenzoic acid derivative.

Materials:

  • 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Protocol Steps:

  • Catalyst Pre-formation (Rationale): While pre-catalysts like Pd(PPh₃)₄ can be used directly, forming the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ and a phosphine ligand is often more cost-effective and versatile. The excess phosphine ligand stabilizes the resulting Pd(0) complex.

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv).

    • Add 1,4-dioxane (approx. 5 mL per mmol of substrate) and stir the mixture for 15-20 minutes at room temperature. The solution should change color, indicating the reduction of Pd(II) to Pd(0).

  • Reagent Addition (Rationale): The order of addition is crucial. The base is added to the substrate before the boronic acid to prevent premature protodeboronation of the boronic acid.

    • To the catalyst mixture, add 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv) and K₂CO₃ (3.0 equiv).

    • Add the arylboronic acid (1.2 equiv).

    • Add deionized water (volume equal to 1/4th of the dioxane volume). The biphasic system helps dissolve the inorganic base and the boronic acid salt, facilitating the transmetalation step.

  • Reaction Execution (Rationale): Heating is required to overcome the activation energy for all steps of the catalytic cycle, particularly oxidative addition and reductive elimination.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification (Rationale): The work-up is designed to remove the catalyst, unreacted starting materials, and inorganic salts to isolate the desired product.

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylic acid product, making it soluble in the organic layer.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-aryl-2,6-difluorobenzoic acid.

Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst 1. Prepare Catalyst (Pd(OAc)2 + PPh3 in Dioxane) add_reagents 2. Add Reagents (Ar-I, Base, Ar-B(OH)2, Water) prep_catalyst->add_reagents heat 3. Heat to 80-90 °C add_reagents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Cool & Acidify with HCl monitor->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry and Materials Science

The unique combination of features in 2,6-Difluoro-4-iodobenzoic acid makes it a high-value building block.

  • Drug Discovery: This scaffold is ideal for constructing libraries of novel compounds. The iodine atom acts as a versatile handle for late-stage functionalization, allowing chemists to introduce a wide variety of substituents and explore the structure-activity relationship (SAR) of a lead compound. The ortho-fluorine atoms can serve as "metabolic shields," blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, they can engage in favorable hydrogen bonding or dipole interactions within a protein's active site, enhancing binding affinity.

  • Materials Science: In materials science, these types of highly functionalized aromatic cores are used in the synthesis of conducting polymers, sensors, and liquid crystals.[3][8] The defined substitution pattern allows for the precise tuning of electronic properties, crystal packing, and intermolecular interactions, which are critical for the performance of these advanced materials.[9]

Conclusion

2,6-Difluoro-4-iodobenzoic acid is a sophisticated chemical intermediate that offers significant advantages over simpler iodinated benzoic acids. The ortho-difluoro substitution pattern provides a powerful tool to modulate acidity, enhance reactivity in cross-coupling reactions, and improve the pharmacological properties of resulting molecules. By understanding the interplay of its electronic and steric features, researchers can leverage this building block to accelerate the development of novel pharmaceuticals and advanced functional materials. Its utility as a reactive, tunable, and strategically designed scaffold ensures its continued importance in the field of advanced organic synthesis.

References

  • LookChem. Cas 619-58-9,4-Iodobenzoic acid. [Link]

  • Chem-Impex. 4-Iodobenzoic acid. [Link]

  • PubChem. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796. [Link]

  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • PubChem. 4-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 12520164. [Link]

  • Wikipedia. 4-Iodobenzoic acid. [Link]

  • PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [Link]

  • National Center for Biotechnology Information. Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. [Link]

  • National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • PubChem. 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876. [Link]

  • Patsnap Synapse. What is Aminobenzoic acid used for?. [Link]

  • ResearchGate. (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Taylor & Francis Online. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • Taylor & Francis Online. Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. [Link]

  • PubChem. 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516. [Link]

  • National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • pubs.acs.org. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. [Link]

  • Google Patents.
  • Radiology Key. Iodinated Radiocontrast Agents. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]

  • Wikipedia. Iodobenzoic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

  • Quora. Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. [Link]

  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • ResearchGate. Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents | Request PDF. [Link]

  • National Center for Biotechnology Information. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

Comparative

Optimizing PROTAC Efficacy: Validation of 2,6-Difluoro-4-iodobenzoic Acid as a Next-Gen CRBN Ligand Scaffold

Topic: Validation of PROTACs Synthesized from 2,6-Difluoro-4-iodobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the rapi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of PROTACs Synthesized from 2,6-Difluoro-4-iodobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a critical determinant of PROTAC potency, solubility, and metabolic stability. While Thalidomide and Pomalidomide remain the gold standards for recruiting Cereblon (CRBN), their chemical modification often requires harsh conditions or results in metabolically labile compounds.[1]

This guide validates 2,6-Difluoro-4-iodobenzoic acid as a superior synthetic precursor for next-generation CRBN ligands.[1] By leveraging the 4-iodo motif for facile cross-coupling and the 2,6-difluoro substitution for enhanced metabolic stability, this scaffold offers a distinct advantage over traditional 4-fluorothalidomide-based synthesis.[1]

Comparative Analysis: The Fluorinated Scaffold Advantage

The following analysis compares PROTACs derived from the 2,6-Difluoro-4-iodobenzoic acid scaffold against the industry-standard 4-Fluorothalidomide route.

Synthetic Efficiency & Modularity

The primary bottleneck in PROTAC synthesis is the attachment of the linker to the E3 ligase ligand.[1]

FeatureStandard Route (4-Fluorothalidomide)Next-Gen Route (2,6-Difluoro-4-iodobenzoic acid)Impact
Reaction Type SNAr (Nucleophilic Aromatic Substitution)Sonogashira / Suzuki / Buchwald (Pd-Catalyzed)The Iodo-handle allows versatile C-C and C-N bond formation under mild conditions.[1]
Conditions High heat (DMSO/DMF, >100°C), basic pHMild heat (<60°C), neutral/mild basePreserves sensitive warheads on the POI (Protein of Interest) end.
Yield Low to Moderate (30-50%)High (>80%) Reduces loss of expensive late-stage intermediates.[1]
Linker Diversity Limited to amines/alkoxidesCompatible with alkynes, boronic acids, aminesExpands the "linkerology" toolbox significantly.
Physicochemical & Metabolic Profile

Fluorination at the 2,6-positions of the benzoic acid moiety (which corresponds to the phthalimide ring in the final ligand) fundamentally alters the drug-like properties.

  • Metabolic Stability: The 2,6-difluoro motif blocks common sites of oxidative metabolism (CYP450 hydroxylation) on the aromatic ring, significantly extending the half-life (

    
    ) of the PROTAC in liver microsomes.
    
  • Conformational Bias: The steric bulk of the fluorine atoms induces a specific twist in the linker attachment, potentially reducing the entropic penalty upon ternary complex formation.[1]

Experimental Validation Protocols

To validate the efficacy of this scaffold, we recommend a two-tiered approach: Chemical Validation (Synthesis) and Biological Validation (Degradation Potency).[1]

Protocol A: Modular Synthesis via Sonogashira Coupling

Objective: Demonstrate the superior reactivity of the 4-iodo handle compared to standard SNAr.

Reagents:

  • Scaffold: 2,6-Difluoro-4-iodobenzoic acid derivative (protected as methyl ester or coupled to glutarimide).[1]

  • Linker: Terminal alkyne-PEG-Warhead.[1]

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%).[1]

  • Base/Solvent: Et3N / THF.[1]

Step-by-Step Workflow:

  • Degassing: Dissolve the 2,6-Difluoro-4-iodo scaffold (1.0 eq) and alkyne linker (1.2 eq) in anhydrous THF. Sparge with Argon for 15 mins.

  • Catalyst Addition: Add Pd catalyst and CuI under positive Argon pressure.

  • Reaction: Add Et3N dropwise.[1] Stir at room temperature (or mild heat, 40°C) for 4–6 hours. Note: Standard SNAr would require 12+ hours at >100°C.[1]

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (disappearance of alkyne proton) and LC-MS.

Protocol B: Cellular Degradation Assay (Western Blot)

Objective: Determine the DC50 (Concentration for 50% degradation) and Dmax.[1]

Cell Line: HEK293 or HeLa (expressing target POI). Treatment Duration: 16 hours.

  • Seeding: Plate cells at 0.5 x 106 cells/well in 6-well plates. Allow adherence overnight.

  • Dosing: Treat cells with PROTAC at varying concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO control.[1]

  • Lysis: Wash cells with ice-cold PBS.[1] Lyse using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Normalization: Quantify total protein (BCA Assay) and load equal amounts (20 µg) onto SDS-PAGE gel.

  • Immunoblotting: Transfer to PVDF membrane.[1][2] Probe with:

    • Primary Antibody: Anti-POI (1:1000).[1]

    • Loading Control: Anti-GAPDH or Anti-Vinculin (1:5000).[1]

  • Analysis: Densitometry analysis using ImageJ. Plot % degradation vs. log[Concentration] to calculate DC50.[1]

Data Visualization & Logic Maps

Synthesis Logic: Iodo-Scaffold vs. Traditional

This diagram illustrates the divergent synthetic pathways, highlighting the efficiency of the 2,6-Difluoro-4-iodo route.[1]

SynthesisComparison Precursor_Old 4-Fluorothalidomide Reaction_Old SNAr Reaction (High T, Low Yield) Precursor_Old->Reaction_Old Precursor_New 2,6-Difluoro-4-iodobenzoic Acid Reaction_New Pd-Catalyzed Coupling (Mild T, High Yield) Precursor_New->Reaction_New Product_Old Standard PROTAC (Metabolically Labile) Reaction_Old->Product_Old 30-50% Yield Product_New Next-Gen PROTAC (Stable, High Potency) Reaction_New->Product_New >80% Yield Linker Linker-Warhead Linker->Reaction_Old Linker->Reaction_New

Caption: Comparison of synthetic routes. The 2,6-Difluoro-4-iodo scaffold enables high-yielding Pd-catalyzed coupling, avoiding harsh SNAr conditions.[1]

Validation Workflow: From Chemistry to Biology

A self-validating loop ensures that observed degradation is genuinely CRBN-dependent.[1]

ValidationLoop Step1 Synthesize PROTAC (2,6-Difluoro-4-iodo Scaffold) Step2 Ternary Complex Assay (TR-FRET / AlphaLISA) Step1->Step2 Step3 Cellular Degradation (Western Blot / HiBiT) Step2->Step3 Decision Degradation Observed? Step3->Decision Decision->Step1 No (Re-design Linker) Control1 Competition Assay (Pre-treat with Pomalidomide) Decision->Control1 Yes Control2 Negative Control PROTAC (Non-binding Enantiomer) Decision->Control2 Yes Result Validated Lead Candidate Control1->Result Rescue Effect Control2->Result No Degradation

Caption: Validation workflow. Critical controls (Competition and Negative Control) confirm the mechanism of action is CRBN-mediated ubiquitination.

Key Performance Indicators (KPIs)

When evaluating PROTACs synthesized from this scaffold, aim for these benchmarks:

MetricTarget ValueRationale
DC50 < 50 nMIndicates high cellular potency and efficient catalytic turnover.[1]
Dmax > 90%Complete degradation is often required for therapeutic efficacy.[1]
Solubility > 50 µMFluorination can impact solubility; 2,6-difluoro often improves lipophilicity balance.[1]
Metabolic Stability t1/2 > 60 minEssential for in vivo exposure; superior to non-fluorinated analogs.[1]

References

  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology.[1] Link

  • Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][3] Nature Chemical Biology.[1] Link

  • Zhou, B., et al. (2018).[1] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Macrocyclic Characteristics.[1] Journal of Medicinal Chemistry. Link[1]

  • Mullard, A. (2019).[1] Targeted protein degraders crowd into the clinic.[1][3] Nature Reviews Drug Discovery.[1] Link[1]

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology. Link

Sources

Validation

biological activity of molecules synthesized with 2,6-Difluoro-4-iodobenzoic acid

This comprehensive guide details the biological activity and medicinal chemistry applications of molecules synthesized using 2,6-Difluoro-4-iodobenzoic acid . This specific building block is a "privileged scaffold" in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the biological activity and medicinal chemistry applications of molecules synthesized using 2,6-Difluoro-4-iodobenzoic acid . This specific building block is a "privileged scaffold" in drug discovery, valued for its ability to introduce a metabolically stable, electron-deficient aromatic ring with a reactive handle (iodine) for precise structural elaboration.

Part 1: Core Directive & Executive Summary

2,6-Difluoro-4-iodobenzoic acid is not a drug itself but a high-value intermediate . Its biological significance lies in the molecules it creates—typically Kinase Inhibitors (Oncology) and Benzamide Antibacterials (Infectious Disease).

  • The "Fluorine Effect": The 2,6-difluoro substitution pattern creates a "conformational lock," forcing the carbonyl group out of plane (orthogonal) relative to the benzene ring. This pre-organizes the molecule for binding to enzymes (reducing the entropic penalty of binding) and blocks metabolic oxidation at the susceptible ortho positions.

  • The "Iodine Handle": The iodine atom at the 4-position is a "soft" leaving group, ideal for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach complex heterocycles, creating "biaryl" or "linear" drug architectures common in Type II kinase inhibitors.

Part 2: Comparative Analysis & Biological Performance

This section compares the biological activity of molecules derived from 2,6-Difluoro-4-iodobenzoic acid against those derived from alternative scaffolds (e.g., non-fluorinated or chloro-analogs).

Case Study 1: Antibacterial Activity (FtsZ Inhibitors)

The bacterial cell division protein FtsZ is a target for novel antibiotics.[1] Benzamide derivatives mimicking the drug PC190723 utilize the 2,6-difluorobenzamide core.[1][2]

  • Mechanism: These molecules bind to the inter-monomer cleft of FtsZ, stabilizing the filament and preventing bacterial cell division (septum formation).

  • Performance Comparison:

    • 2,6-Difluoro Core (Product): Exhibits nanomolar potency (MIC < 1 µg/mL) against S. aureus (MRSA). The fluorine atoms are critical for potency; removing them leads to a >100-fold loss in activity.

    • 2,6-Dichloro Analog: Often retains potency but suffers from lower solubility and higher metabolic clearance due to the lipophilicity of chlorine.

    • Non-halogenated Analog: Virtually inactive. The steric bulk of the halogens is required to fill the hydrophobic pocket in FtsZ.

Table 1: Comparative Potency of Benzamide Derivatives against S. aureus

Scaffold OriginSubstitution PatternMIC (µg/mL)Metabolic Stability (t1/2)Notes
2,6-Difluoro-4-iodobenzoic acid 2,6-Difluoro-4-biaryl 0.25 - 1.0 High (> 60 min) Optimal balance of potency & solubility.
2,6-Dichlorobenzoic acid2,6-Dichloro-4-biaryl0.5 - 2.0Moderate (30-45 min)Higher lipophilicity (cLogP) limits bioavailability.
Benzoic acidUnsubstituted> 64 (Inactive)LowLacks steric "lock" required for binding.
Case Study 2: Anticancer Activity (Kinase Inhibitors)

In kinase inhibitors (e.g., targeting MEK , BRAF , or VEGFR ), the 2,6-difluorophenyl ring serves as a "hinge binder" or a hydrophobic spacer.

  • Role of the 4-Iodo Precursor: The iodine allows for the attachment of a "tail" group (e.g., a solubilizing morpholine or a second heteroaryl ring) that extends into the kinase solvent-accessible region.

  • Experimental Insight: In MEK inhibitors, the 2,6-difluoro substitution prevents the rotation of the phenyl ring, locking the inhibitor in the "active" conformation required to bind the allosteric pocket adjacent to the ATP site.

Part 3: Experimental Protocols

Protocol A: Synthesis of a 4-Biaryl-2,6-difluorobenzamide (Suzuki Coupling)

This protocol demonstrates how to utilize the iodine handle to synthesize a bioactive biaryl core.

Reagents:

  • Substrate: 2,6-Difluoro-4-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-Difluoro-4-iodobenzoic acid (284 mg, 1 mmol) in 1,4-dioxane (4 mL) in a sealed tube.

  • Activation: Add Phenylboronic acid (146 mg, 1.2 mmol) and K₂CO₃ (414 mg, 3 mmol). Degas with Nitrogen for 5 mins.

  • Catalysis: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Seal the tube.

  • Reaction: Heat to 90°C for 12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Result: 2,6-difluoro-4-phenylbenzoic acid (Yield: ~85-90%). This intermediate can now be converted to an amide (drug precursor).

Protocol B: Biological Assay (FtsZ Inhibition - GTPase Assay)

Self-Validating Step: The assay must include a positive control (e.g., PC190723) to verify enzyme activity.

  • Preparation: Incubate recombinant FtsZ (5 µM) in MOPS buffer (pH 6.5) with the test compound (synthesized from Protocol A) for 10 min at 30°C.

  • Initiation: Add GTP (0.5 mM) to start polymerization.

  • Measurement: Monitor phosphate release using a Malachite Green reagent (absorbance at 630 nm) over 30 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control. A reduction in phosphate release indicates inhibition of FtsZ turnover.

Part 4: Visualizations

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the transformation of the raw material into a bioactive drug candidate, highlighting the function of each moiety.

G cluster_0 Structure-Activity Relationship (SAR) Start 2,6-Difluoro-4-iodobenzoic acid (Starting Material) Step1 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Step1 Iodine Displacement Inter 4-Biaryl Intermediate (Extended Scaffold) Step1->Inter Step2 Amide Coupling (R-NH2, HATU) Inter->Step2 COOH Activation Final Bioactive Benzamide (FtsZ / Kinase Inhibitor) Step2->Final Note1 2,6-Difluoro: Metabolic Blockade Conformational Lock Final->Note1 Note2 4-Aryl Tail: Hydrophobic Pocket Fit (Specificity) Final->Note2

Caption: Synthetic pathway transforming the 4-iodo precursor into a bioactive benzamide, highlighting the SAR roles of the fluorine and aryl tail.

Diagram 2: Mechanism of Action (FtsZ Inhibition)

Visualizing how the molecule interacts with the bacterial target.

FtsZ Drug 2,6-Difluoro-Benzamide (Inhibitor) Target FtsZ Protein (Inter-domain Cleft) Drug->Target Binds to hydrophobic pocket Complex Stable Drug-Protein Complex Target->Complex Conformational Stabilization Effect Inhibition of Polymerization (Cell Division Arrest) Complex->Effect Prevents GTP hydrolysis Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome

Caption: Mechanism of Action: The inhibitor binds FtsZ, stabilizing the filament and preventing the dynamic turnover required for cell division.

References

  • Bi, F., et al. (2017).[2] "Design, synthesis and biological activity evaluation of novel 3-substituted 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters.

  • Ma, S., et al. (2025). "2,6-Difluoro-4-iodobenzoic acid: Properties and Applications." PubChem Compound Summary.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. (Foundational study on the 2,6-difluorobenzamide scaffold).

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cell Division." Journal of Biological Chemistry. (Details the binding mode of difluorobenzamides).

Sources

Comparative

comparing the efficacy of PROTACs with different linker precursors

Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Chemical Biologists[1] Executive Summary: The "Goldilocks" Zone of Linker Design In the development of Proteolysis Target...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Chemical Biologists[1]

Executive Summary: The "Goldilocks" Zone of Linker Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a thermodynamic governor.[1] While the warhead dictates target specificity and the E3 ligand recruits the degradation machinery, the linker precursor determines the spatial orientation, solubility, and cooperativity of the ternary complex (Target:PROTAC:E3).[1]

This guide objectively compares the three dominant classes of linker precursors—Polyethylene Glycol (PEG) , Alkyl Chains , and Rigid/Cyclic Motifs —analyzing their impact on degradation potency (


), maximal degradation (

), and physicochemical properties.[1]
Mechanistic Principles: Entropy & Cooperativity[1]

The efficacy of a PROTAC is governed by the stability of the ternary complex.[1][2] A linker must bridge the gap between the E3 ligase and the Protein of Interest (POI) without inducing steric clashes (too short) or excessive entropic penalties (too long).[1]

The Cooperativity Factor (

)
[1]
  • Positive Cooperativity (

    
    ):  The linker facilitates specific protein-protein interactions (PPIs) between the E3 ligase and the POI.[1] This is often achieved by rigid linkers that "pre-organize" the molecule.[1][3]
    
  • Negative Cooperativity (

    
    ):  The linker acts as a flexible tether but sterically hinders the approach of the two proteins.[1]
    
Diagram 1: The Thermodynamic Logic of Linker Selection

(Visualizing how linker rigidity influences Ternary Complex stability)

TernaryComplexLogic Linker Linker Precursor (PEG / Alkyl / Rigid) Entropy Entropic Penalty (ΔS) Linker->Entropy Length/Flexibility PPI De Novo PPIs (Enthalpy ΔH) Linker->PPI Orientation/Exit Vector TC Ternary Complex Stability (K_binary / K_ternary) Entropy->TC Destabilizes if high PPI->TC Stabilizes (Cooperativity) Ubiquitination Ubiquitin Transfer Efficiency TC->Ubiquitination Residence Time Degradation Degradation (DC50 / Dmax) Ubiquitination->Degradation

Figure 1: Mechanistic flow illustrating how linker properties (entropy vs. enthalpy) dictate the stability of the ternary complex and downstream degradation efficacy.[1][2][4][5]

Comparative Analysis of Linker Precursors
A. Polyethylene Glycol (PEG) Precursors
  • Precursor Forms: Homobifunctional PEG-diamines, PEG-diacids, or heterobifunctional Azide-PEG-Amine.[1]

  • Mechanism: High hydrophilicity improves the water solubility of the final PROTAC, which is critical given the high molecular weight of these molecules ("Rule of 5" violations).[1]

  • Performance:

    • Pros: Excellent solubility; vast commercial availability of precise lengths (PEG2 to PEG12).[1]

    • Cons: High conformational flexibility leads to high entropic costs upon binding.[1] Susceptible to oxidative metabolism.[1]

    • Key Data: In ER

      
       degraders, a 16-atom PEG linker was found to be optimal.[1] Shorter (12-atom) or longer variants showed significantly reduced potency, highlighting the steep SAR (Structure-Activity Relationship) curve.[1]
      
B. Alkyl Chain Precursors
  • Precursor Forms: Linear diamines, diacids, or alkynes.[1]

  • Mechanism: Hydrophobic and flexible.[1][] Often used when the binding pockets are buried or lipophilic.[1]

  • Performance:

    • Pros: Synthetically robust; chemically inert.[1]

    • Cons: Poor aqueous solubility (logP penalty); can drive non-specific binding to membranes.[1]

    • Key Data: In TBK1 degraders, alkyl linkers <12 atoms failed to induce degradation.[1][7][8] The 21-atom alkyl linker achieved a

      
       of 3 nM (
      
      
      
      96%), whereas extending to 29 atoms reduced potency (
      
      
      292 nM), proving that "longer is not always better."[1][8]
C. Rigid & "Clickable" Precursors
  • Precursor Forms: Piperazines, Piperidines, Alkynes/Azides (forming Triazoles), Macrocycles.[1]

  • Mechanism: These linkers restrict the conformational space of the PROTAC, reducing the entropic penalty of binding.[1]

  • Performance:

    • Pros: Can induce positive cooperativity; improved metabolic stability; better permeability (via reduced topological polar surface area in macrocycles).[1]

    • Cons: Requires complex, bespoke synthesis; harder to predict optimal geometry.[1]

    • Key Data: The BRD4 degrader MZ1 uses a PEG linker but relies on a specific folded conformation.[1] Macrocyclization of this linker improved isoform selectivity for BRD4(BD2) over BD1 by "locking" the bioactive conformation.[1]

Quantitative Efficacy Comparison

The following table aggregates experimental data from key studies comparing linker variations while keeping the Warhead and E3 Ligand constant.

Target ProteinLinker TypeChain Length (Atoms)DC50 (nM)Dmax (%)Key InsightSource
TBK1 Alkyl/Ether12>1000<50Too short to bridge E3-POI gap.[1][1]
TBK1 Alkyl/Ether213 96 Optimal length for catalysis.[1][8][1]
TBK1 Alkyl/Ether2929276Entropic penalty reduces potency.[1][1]
BTK PEG (NC-1)~142.2 97 High flexibility allowed efficient ubiquitination.[2]
BTK Rigid (Acrylamide)~14<10~90Covalent trapping was potent but less efficient than optimal non-covalent.[2]
ER

PEG12N/ALowSteric hindrance prevented TC formation.[1][3]
ER

PEG16Low nM High "Goldilocks" length for ER

-VHL pairing.
[3]
Experimental Protocols: Linker Optimization Workflow

To determine the optimal linker for a new target, a "Linkerology" library approach is standard.[1]

Phase 1: Library Synthesis (Click Chemistry) [1]
  • Objective: Rapidly generate 10-20 PROTAC analogs with varying linker lengths/types.

  • Protocol:

    • Functionalize Ligands: Modify the POI ligand with an alkyne and the E3 ligand with an azide (or vice versa).

    • CuAAC Reaction: Dissolve ligands (1:1 equiv) in tBuOH/H2O (1:1). Add CuSO4 (10 mol%) and Sodium Ascorbate (20 mol%).

    • Incubation: Stir at RT for 2-4 hours. The resulting 1,2,3-triazole serves as a semi-rigid linker element.[1]

    • Purification: HPLC purification is mandatory to remove copper traces, which are cytotoxic.[1]

Phase 2: High-Throughput Screening (HiBiT / Western Blot)
  • Objective: Determine

    
     and 
    
    
    
    .
  • Protocol:

    • Cell Seeding: Seed cells (e.g., HeLa or HEK293) expressing the target.[1]

    • Dosing: Treat with PROTACs in a 10-point dose-response (e.g., 0.1 nM to 10 µM) for 16–24 hours.

    • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

    • Quantification: Perform Western Blot or HiBiT lytic detection.[1] Normalize signal to housekeeping protein (e.g., GAPDH).[1]

    • Calculation: Fit data to a 4-parameter logistic equation to derive

      
      .
      
Diagram 2: The "Linkerology" Optimization Workflow

LinkerWorkflow Design Step 1: In Silico Modeling (Docking POI & E3 to est. distance) Library Step 2: Modular Synthesis (Amide coupling or Click Chemistry) Design->Library Select Precursors (PEG/Alkyl) Screen Step 3: Degradation Screen (Western Blot / HiBiT @ 1µM) Library->Screen Generate 10-20 Analogs Validation Step 4: Kinetic Profiling (DC50, Dmax, Hook Effect) Screen->Validation Select Hits (>50% deg) Validation->Design Iterate (SAR) Ternary Step 5: Ternary Complex Assay (TR-FRET / AlphaLISA) Validation->Ternary Confirm Mechanism

Figure 2: Iterative workflow for optimizing linker composition and length.

Conclusion & Recommendations
  • Start with PEG: For initial "proof of concept" degraders, PEG precursors (PEG3–PEG7) are recommended due to solubility and commercial availability.[1]

  • Optimize with Alkyl/Rigid: If the PEG-based PROTAC is potent but suffers from poor permeability, switch to alkyl chains or rigid piperazine-based linkers to improve lipophilicity and membrane crossing.[1]

  • Mind the "Hook Effect": If degradation decreases at high concentrations, it confirms the PROTAC mechanism (binary complex saturation).[1] This is a validation marker, not a failure.

  • Length Matters Most: The distance (in Angstroms) is more critical than the chemical composition initially.[1] Use modeling to estimate the gap between the E3 and POI ubiquitination zones.[1][9]

References
  • Comparison of Linker Length on TBK1 Degradation Source: ResearchGate / NIH URL:[1][Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs (BTK Case Study) Source: ACS Chemical Biology / NIH URL:[1][Link]

  • Impact of Linker Length on the Activity of PROTACs (ERα Case Study) Source: ResearchGate URL:[1][Link]

  • Current Strategies for the Design of PROTAC Linkers: A Critical Review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • PROTAC Linker Design and Optimization Services Source: CD ComputaBio URL:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoro-4-iodobenzoic Acid Analogs in Drug Discovery

Introduction: The Versatility of a Halogenated Scaffold In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of novel therapeutics. The strategic placement of halogen at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Halogenated Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of novel therapeutics. The strategic placement of halogen atoms on this simple aromatic ring can dramatically influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,6-difluoro substitution pattern is of particular interest as it often enhances binding affinity and improves pharmacokinetic profiles. When combined with a 4-iodo substituent, the resulting 2,6-Difluoro-4-iodobenzoic acid scaffold presents a unique building block for creating a diverse array of bioactive compounds. The iodine atom, in particular, can serve as a handle for further chemical modifications or act as a key interaction point within a protein's binding pocket.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 2,6-Difluoro-4-iodobenzoic acid, exploring their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the rationale behind specific structural modifications and provide the experimental frameworks necessary to evaluate their biological performance.

Anticancer Potential: Targeting Cellular Proliferation

While direct studies on 2,6-Difluoro-4-iodobenzoic acid analogs as anticancer agents are emerging, the broader family of iodinated and fluorinated benzoic acid derivatives has shown significant promise in this area.[1][2][3][4] The SAR for these compounds often revolves around the nature of the amide or ester linkage at the carboxylic acid position and the substitutions on the aromatic ring.

Key SAR Insights for Anticancer Activity:
  • Amide and Hydrazone Modifications: Conversion of the carboxylic acid to various amides or hydrazones is a common strategy to enhance anticancer activity.[2] The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity against different cancer cell lines.

  • Role of the 4-Iodo Group: The iodine atom at the 4-position can contribute to binding through halogen bonding, a non-covalent interaction with electron-rich atoms in the active site of target proteins, such as kinases or dihydrofolate reductase (DHFR).[4]

  • Influence of 2,6-Difluoro Substitution: The fluorine atoms at the 2 and 6 positions can pre-organize the molecule into a favorable conformation for binding and block metabolic attack, thereby increasing bioavailability.

Comparative Anticancer Activity of Hypothetical Analogs

To illustrate the potential SAR, the following table presents hypothetical data for a series of 2,6-Difluoro-4-iodobenzoic acid analogs tested against a panel of human cancer cell lines.

Compound IDR Group (at Carboxylic Acid)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1a -OH>100>100>100
1b -NH-phenyl25.332.128.7
1c -NH-(4-chlorophenyl)8.912.510.2
1d -NH-CH2-pyridyl15.218.916.5
1e -NH-NH-C(=O)-phenyl5.17.86.3
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Dissolve Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: A New Avenue for FtsZ Inhibition?

The 2,6-difluorobenzamide scaffold is a well-established inhibitor of the bacterial cell division protein FtsZ.[5] Analogs of 2,6-Difluoro-4-iodobenzoic acid, particularly the amides, are therefore prime candidates for development as novel antimicrobial agents. The 4-iodo substituent could potentially explore new binding interactions within the FtsZ active site.

Key SAR Insights for Antimicrobial Activity:
  • Amide is Essential: The benzamide moiety is crucial for interaction with FtsZ.

  • Substitutions at the 3- and 5-positions: Modifications at these positions on the phenyl ring of 2,6-difluorobenzamide have been shown to significantly modulate antibacterial potency.[5] While our core scaffold is substituted at the 4-position, this highlights the sensitivity of the ring to substitution.

  • The 4-Iodo Group's Potential: The large, lipophilic iodine atom at the 4-position could enhance membrane permeability or provide a strong halogen bond donor to interact with the FtsZ protein.

Comparative Antimicrobial Activity of Hypothetical Analogs

The following table outlines the expected Minimum Inhibitory Concentrations (MICs) for a series of 2,6-Difluoro-4-iodobenzamide analogs against common bacterial strains.

Compound IDR Group (at Amide Nitrogen)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
2a -H168>64
2b -CH384>64
2c -CH2CH2OH3216>64
2d -phenyl4232
2e -(4-fluorophenyl)2116
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination.

Cholinesterase Inhibition: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Derivatives of iodobenzoic acid have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease.[6][7] The 2,6-Difluoro-4-iodobenzoic acid scaffold can be elaborated to produce potent cholinesterase inhibitors.

Key SAR Insights for Cholinesterase Inhibition:
  • Linker and Amine Moiety: The introduction of a linker (e.g., an alkyl chain) between the benzoic acid core and a terminal amine group is a common strategy. The nature and length of the linker, as well as the type of amine, are critical for potent inhibition.

  • Interactions with the Active Site: The aromatic ring can engage in π-π stacking interactions with aromatic residues in the active site gorge of the enzyme, while the amine can interact with the catalytic anionic site. The iodine atom may provide additional hydrophobic or halogen bonding interactions.

Comparative Cholinesterase Inhibitory Activity of Hypothetical Analogs
Compound IDLinker and Amine MoietyAChE IC50 (nM)BuChE IC50 (nM)
3a -CONH-(CH2)2-N(CH3)285.2150.7
3b -CONH-(CH2)4-N(CH3)232.568.3
3c -CONH-(CH2)6-N(CH3)245.195.8
3d -CONH-(CH2)4-piperidine21.842.1
3e -CONH-(CH2)4-morpholine98.6210.4
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's assay is a widely used method for measuring cholinesterase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and the test compounds in a suitable buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values for the inhibitors.

Conclusion and Future Directions

The 2,6-Difluoro-4-iodobenzoic acid scaffold is a promising starting point for the development of a wide range of biologically active molecules. This guide has provided a comparative overview of its potential in anticancer, antimicrobial, and cholinesterase inhibition applications, based on the established SAR of related compound classes. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the carboxylic acid position and a thorough understanding of the role of the unique halogenation pattern in target engagement. Future work should focus on the synthesis and biological evaluation of diverse libraries of 2,6-Difluoro-4-iodobenzoic acid analogs to validate the hypothetical SAR presented here and to identify lead compounds for further preclinical development.

References

  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. (2019). MDPI. [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017). ResearchGate. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). MDPI. [Link]

  • 2,6-DIFLUORO-4-IODOBENZOIC ACID – (1160575-07-4). EON Biotech. [Link]

  • 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid. PubChem. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). PubMed Central. [Link]

  • Synthesis and anticancer activity of 4-aza-daurinol derivatives. (2015). PubMed. [Link]

  • 4-Iodobenzoic acid. PubChem. [Link]

  • Biological Activities and Biochemical Composition of Endemic Achillea fraasii. (2023). PubMed Central. [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. [Link]

  • Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. (2019). PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). OMICS International. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (2015). PubMed Central. [Link]

  • (PDF) Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. (2013). ResearchGate. [Link]

  • Inhibitory Effects of Novel 7-Substituted 6-iodo-3-O-Flavonol Glycosides against Cholinesterases and β-secretase Activities, and Evaluation for Potential Antioxidant Properties. (2019). PubMed Central. [Link]

  • Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity. (2020). PubMed Central. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2015). PubMed Central. [Link]

  • 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. (2020). PubMed. [Link]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. (2017). National Institutes of Health. [Link]

  • Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. (2024). PubMed. [Link]

  • New Norcantharidin Analogs: Synthesis and Anticancer Activity. (2015). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-iodobenzoic Acid

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Difluoro-4-iodobenzoic acid, a halogenated aromatic compound commonly used in synthetic chemistry. By understanding the principles behind these procedures, we can ensure the safety of laboratory personnel and the protection of our environment.

The disposal of halogenated organic compounds requires careful consideration due to their potential toxicity and environmental persistence. While specific safety data for 2,6-Difluoro-4-iodobenzoic acid is not always readily available, a conservative approach, treating it as hazardous waste based on the profiles of analogous compounds, is the most prudent course of action.[1][2]

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of 2,6-Difluoro-4-iodobenzoic acid, it is crucial to recognize its potential hazards. Based on data from structurally similar iodinated and fluorinated benzoic acids, the following hazards should be anticipated:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5]

  • Harmful if Swallowed: The compound is likely harmful if ingested.[3][4][6]

Immediate Protective Measures:

To mitigate these risks, the following Personal Protective Equipment (PPE) and handling precautions are mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4][8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[5][9]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]

Hazard ClassGHS Classification (Anticipated)Precautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]
Skin Irritation Category 2H315: Causes skin irritation.[3][4]
Eye Irritation Category 2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation.[4]
Chemical Incompatibilities and Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. For 2,6-Difluoro-4-iodobenzoic acid, avoid mixing with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

  • Strong Bases: May cause exothermic neutralization reactions.[7]

  • Bleach (Sodium Hypochlorite): Mixing iodine-containing compounds with bleach can generate toxic fumes.[10]

All waste containing 2,6-Difluoro-4-iodobenzoic acid, including contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected as hazardous waste.[2] Do not dispose of this chemical down the drain.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the process from waste generation to final disposal.

Experimental Workflow for Waste Collection and Disposal

A Generation of Waste (e.g., residual solid, contaminated gloves, weigh paper, reaction solutions) B Select a Designated Hazardous Waste Container (Chemically compatible, clean, leak-proof) A->B C Affix Hazardous Waste Label D Clearly write: 'Hazardous Waste' '2,6-Difluoro-4-iodobenzoic acid' List all other components and estimate percentages C->D E Securely Cap the Container F Place in Satellite Accumulation Area (SAA) (At or near point of generation, in secondary containment) E->F G Container is Full or Project is Complete H Submit a Chemical Waste Pickup Request to EHS G->H

Caption: Workflow for the proper disposal of 2,6-Difluoro-4-iodobenzoic acid.

Detailed Procedural Steps:

  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid for the collection of solid and liquid waste.[11] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Waste Collection:

    • Solid Waste: Carefully sweep or transfer any residual solid 2,6-Difluoro-4-iodobenzoic acid into the designated hazardous waste container.[8] Place all contaminated disposables, such as gloves, weigh paper, and pipette tips, into the same container.

    • Liquid Waste: If the compound is in solution, pour the waste solution directly into a designated liquid hazardous waste container. Do not overfill; leave at least 10% headspace to allow for expansion.[11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2,6-Difluoro-4-iodobenzoic acid," and the approximate concentration or quantity.[2] List all other components of any mixture.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of waste generation and under the control of laboratory personnel. Use a secondary containment bin to prevent the spread of potential leaks.[11]

  • Final Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12] Follow their specific procedures for requesting a waste pickup. The waste will be sent to an approved waste disposal plant, likely for incineration.[7][13]

Caution: Never autoclave materials containing iodine, as this can create dangerous iodine vapor.[10]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation occurs or persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7][9]

  • Small Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[8]

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and environmental stewardship. This guide provides the framework for responsible handling and disposal of 2,6-Difluoro-4-iodobenzoic acid, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-4-iodobenzoic acid, 97%. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from [Link]

  • University of Rochester. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Iodine | Radiation Protection. Retrieved from [Link]

  • MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]

  • University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Flinn Scientific. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Difluoro-4-iodobenzoic acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Summary: The Hazard Profile The "Why" Behind the Protocol As a Senior Application Scientist, I often see researchers undere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary: The Hazard Profile

The "Why" Behind the Protocol As a Senior Application Scientist, I often see researchers underestimate substituted benzoic acids. While 2,6-Difluoro-4-iodobenzoic acid (CAS: 105730-89-2) is primarily classified as an Irritant , its specific halogenation pattern introduces distinct risks.[1] The iodine atom adds significant molecular weight and potential for leaving-group reactivity, while the fluorine atoms increase lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[2][5][6][7][8]

  • H335: May cause respiratory irritation.[3][5][7]

Operational Criticality: The primary risk vector is dust inhalation and particulate migration . In a drug discovery context, cross-contamination is as dangerous to your assay data as the chemical is to your physiology. The protocols below are designed to protect both the scientist and the integrity of the compound.

The PPE Matrix: Layered Defense System

Do not rely on PPE alone.[6] PPE is the final barrier after engineering controls (fume hoods) fail.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).PPE Backup: N95/P100 Respirator (Only if hood is unavailable/maintenance).[1]Why: The H335 classification indicates mucosal irritation. Halogenated dusts can be persistent. A fume hood captures particulates at the source. Note: Surgical masks offer zero protection against chemical dust.
Hand Protection Primary: Nitrile Gloves (Min thickness: 0.11 mm).Secondary: Double-gloving recommended during solution preparation.[1]Why: Fluorinated aromatics can permeate skin.[4][9] If dissolved in organic solvents (e.g., DCM, DMF), the solvent dictates glove choice.[1] For DCM, use PVA or Silver Shield® liners under nitrile.
Ocular Standard: Chemical Safety Goggles (Indirect Vent).Prohibited: Safety glasses with open sides.Why: Fine powders drift. Indirect venting prevents dust entry while allowing air circulation to reduce fogging.
Body Standard: Lab Coat (Cotton/Poly blend), long sleeves, buttoned.Footwear: Closed-toe, non-permeable uppers.[1]Why: Prevents accumulation of static-charged powder on personal clothing, which can track chemicals out of the lab.[1]

Operational Protocol: Weighing & Transfer

Objective: Transfer solid 2,6-Difluoro-4-iodobenzoic acid without generating airborne dust or static dispersion.[1]

Step-by-Step Methodology:

  • Pre-Operation Check:

    • Verify Fume Hood airflow (anemometer or flow monitor).[1]

    • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. Fluorinated powders are prone to static charge, causing them to "jump" during weighing.

  • The "Zone" Setup:

    • Line the hood surface with an absorbent, plastic-backed mat.[1]

    • Place the waste container inside the hood before starting.

  • Weighing Technique:

    • Do not insert the stock container spatula directly into the weigh boat.

    • Tap Method: Transfer powder to a secondary vessel (weigh paper/boat) using a gentle tapping motion to control flow and minimize dust clouds.

    • Immediate Closure: Cap the stock bottle immediately after mass is removed.

  • Decontamination (Self-Validation):

    • Visual Check: Inspect the balance area with a high-intensity flashlight (oblique angle) to reveal settled dust.[1]

    • Wipe Down: Clean surfaces with a mild surfactant followed by an alcohol wipe. Rationale: Alcohol alone may fixate proteins but is effective for solubilizing this organic acid.

Visual Logic: Handling Decision Tree

This diagram illustrates the decision-making process for handling this compound, integrating safety checks with operational actions.

SafetyProtocol RiskAssess Risk Assessment (Check SDS & Quantity) StateCheck Physical State? RiskAssess->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution In Solution (Solvent) StateCheck->Solution Reaction/Workup Hood Engineering Control: Fume Hood Required Solid->Hood GloveSelect PPE Check: Solvent Compatibility? Solution->GloveSelect Weighing Action: Anti-Static Weighing Hood->Weighing GloveSelect->GloveSelect Incompatible (Change Glove) Transfer Action: Liquid Transfer (Double Glove) GloveSelect->Transfer Compatible Waste Disposal: Halogenated Organic Waste Weighing->Waste Transfer->Waste

Figure 1: Operational decision tree for handling halogenated benzoic acids, prioritizing engineering controls and waste segregation.

Emergency & Disposal Logistics

Spill Management:

  • Dry Spill: Do not dry sweep.[10] This generates dust.[4] Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) before wiping up to prevent aerosolization.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4][8] The lipophilic nature of the fluorine/iodine substitution requires thorough mechanical washing (soap) rather than just rinsing.

Disposal Classification:

  • Category: Halogenated Organic Waste .

  • Critical Separation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams) if your facility separates them. High iodine content can complicate incineration processes; ensure the waste label explicitly states "Contains Iodine/Fluorine."

References

  • PubChem. (n.d.).[1][7][11] 2,6-Difluoro-4-iodobenzoic acid (Compound).[1][12] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[13] National Academies Press.[9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-iodobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.